Distearyl phthalic acid amide
Description
Properties
CAS No. |
51365-71-0 |
|---|---|
Molecular Formula |
C44H80N2O2 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
1-N,2-N-dioctadecylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C44H80N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-43(47)41-37-33-34-38-42(41)44(48)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
YGDLBHXHNCYLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C(=O)N)C(=O)O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Physicochemical Characterization and Pharmaceutical Applications of Distearyl Phthalic Acid Amide (DPAA)
This technical guide is structured to provide an authoritative, deep-dive analysis of Distearyl Phthalic Acid Amide (DPAA), addressing the specific needs of pharmaceutical and formulation scientists.
Executive Summary & Chemical Identity[1]
Distearyl Phthalic Acid Amide (DPAA) is a specialized amphiphilic lipid often miscategorized in generic databases. In the context of advanced drug delivery and rheology modification, it serves as a critical anionic surfactant and structural lipid . Unlike simple fatty amides, DPAA possesses a bulky aromatic headgroup (phthalic acid moiety) coupled with dual hydrophobic tails (distearyl chains).
This unique architecture imparts "gemini-like" surfactant properties, allowing for the formation of stable lamellar liquid crystals and the suspension of insoluble active pharmaceutical ingredients (APIs), such as zinc pyrithione in dermatological formulations or hydrophobic drugs in lipid nanoparticles.
Structural Definition and Nomenclature
To ensure scientific integrity, we must distinguish between the diamide and the acid amide. The compound discussed here is the mono-amide derivative.
-
IUPAC Name: 2-[(Dioctadecylamino)carbonyl]benzoic acid[]
-
Common Name: N,N-Distearyl phthalamic acid; Distearyl phthalic acid amide
-
CAS Number: 51365-71-0 (Primary), 87787-81-3 (Related isomer mixtures)
-
Molecular Formula:
[2][][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Critical Distinction:
-
DPAA (
): Contains one carboxylic acid group and one amide group.[2][3] It is anionic at physiological pH. -
Distearyl Phthalamide (
): Contains two amide groups.[4] It is non-ionic. This guide focuses on the acid amide (DPAA).
Physicochemical Properties[1][3][6][7][8][9]
The following data consolidates experimental values and predictive models essential for formulation design.
Core Physical Parameters[8]
| Property | Value / Description | Relevance to Formulation |
| Physical State | Waxy Solid / Flakes | Requires heating >70°C for incorporation. |
| Melting Point | 55°C – 65°C (Range depends on C18 purity) | Suitable for solid lipid nanoparticles (SLNs) and creams. |
| Lipophilicity (LogP) | ~14.9 (Predicted) | Highly lipophilic; integrates into the lipid bilayer core. |
| pKa (Acid) | ~4.2 – 4.8 | Anionic charge generation at pH > 5.5. |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Requires emulsification or co-solvents. |
| Solubility (Organic) | Soluble in Chloroform, THF, hot Ethanol | Compatible with solvent-injection LNP manufacturing. |
| Density | ~0.91 g/cm³ | Floats on water; similar to biological membrane lipids. |
Rheological Behavior
DPAA acts as a rheology modifier via the formation of worm-like micelles or lamellar sheets. When neutralized (e.g., with Triethanolamine or Arginine), the headgroup repulsion expands the effective headgroup area, inducing a transition from spherical micelles to high-viscosity lamellar phases.
Synthesis and Manufacturing Workflow
For researchers synthesizing custom batches or validating supplier purity, the following pathway describes the formation of DPAA from Phthalic Anhydride and Distearylamine.
Reaction Mechanism (Visualized)
Synthesis Protocol (Lab Scale)
Objective: Synthesize high-purity DPAA without forming the diamide impurity.
-
Reagents: Phthalic anhydride (1.0 eq), Distearylamine (1.0 eq), Toluene (Solvent).
-
Setup: 3-neck round bottom flask with reflux condenser and
purge. -
Procedure:
-
Dissolve Phthalic anhydride in Toluene at 60°C.
-
Add Distearylamine dropwise to prevent localized overheating.
-
Heat to 90°C for 4 hours. Note: Do not exceed 140°C or use acid catalysts, as this promotes dehydration to the phthalimide or diamide formation.
-
Monitor reaction via FTIR (disappearance of anhydride peaks at 1760/1850 cm⁻¹).
-
-
Purification:
-
Cool to room temperature; DPAA precipitates.
-
Recrystallize from Ethanol/Acetone (80:20).
-
Dry under vacuum at 40°C.
-
Pharmaceutical & Cosmetic Applications[7][9][10]
Structural Lipid in Nanoparticles
In the context of Lipid Nanoparticles (LNPs) for RNA delivery, DPAA offers a unique alternative to standard helper lipids (like DSPC).
-
Mechanism: The bulky phthalic headgroup prevents tight crystal packing, potentially increasing the fluidity of the LNP surface while maintaining structural integrity via the C18 tails.
-
Charge Modulation: At physiological pH (7.4), the carboxylic acid is deprotonated (
), providing zeta potential stabilization and preventing aggregation.
Suspending Agent (The "Ducray" Effect)
DPAA is commercially validated in dermatological shampoos (e.g., Ducray Anaphase) to suspend heavy inorganic particles like Zinc Pyrithione.
-
Protocol: DPAA forms a "yield stress fluid." It creates a 3D network that traps particles, preventing sedimentation, yet shear-thins upon pouring.
Self-Assembly Logic
Analytical Characterization Protocols
To validate the quality of DPAA in a drug development setting, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Purpose: Determine purity and polymorphic transitions.
-
Instrument: TA Instruments DSC2500 or equivalent.
-
Protocol:
-
Weigh 3-5 mg of sample into Tzero aluminum pan.
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 100°C (First Heat).
-
Cool 10°C/min to 0°C (Cooling).
-
Ramp 10°C/min to 100°C (Second Heat).
-
-
Expected Result: A sharp endothermic peak at ~60-65°C (Second Heat). Broadening indicates C16/C18 chain length impurity.
Critical Micelle Concentration (CMC) Determination
Purpose: Assess surfactant efficiency.
-
Method: Pyrene Fluorescence Probe.
-
Protocol:
-
Prepare DPAA solutions in pH 7.4 PBS (0.1 µM to 1 mM).
-
Add Pyrene (final conc. 0.5 µM).
-
Excite at 334 nm; monitor emission ratio
(373 nm / 384 nm).
-
-
Analysis: Plot ratio vs. log[Concentration]. The inflection point is the CMC.
Regulatory & Safety Profile
-
Toxicity: Generally regarded as low toxicity for topical applications. The phthalic backbone is stable and does not readily release free phthalic anhydride in aqueous media.
-
Biodegradability: The fatty chains are biodegradable; the aromatic ring degrades slower.
-
Impurities of Concern: Heavy metals (Pb, As) must be monitored if sourced from industrial surfactant suppliers (Limit: <10 ppm).
References
-
ChemicalBook. (2025).[2][5] Distearyl Phthalic Acid Amide - CAS 51365-71-0 Properties and Suppliers.[2][4][6][7]Link
-
BOC Sciences. (2025).[5] Distearyl Phthalic Acid Amide - Pharmaceutical Excipient Data.[8][6][9][10]
-
Surfactant.top. (2013).[3] Anionic Surfactants: Distearyl Phthalic Acid Amide Characterization.Link
-
Ducray Laboratories. (n.d.). Anaphase+ Shampoo Ingredients List (Commercial Formulation Example).Link
-
Stepan Company. (Patent Reference). Dialkyl phthalic acid amides as rheology modifiers in personal care. U.S. Patent 6,517,588.[10] Link
Sources
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- 8. EP0927019A1 - Compositions for cosmetic applications - Google Patents [patents.google.com]
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- 10. US7119057B2 - Encapsulated fragrance chemicals - Google Patents [patents.google.com]
Unveiling the Supramolecular Architecture: A Technical Guide to the Gelation Mechanism of Distearyl Phthalic Acid Amide in Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Distearyl phthalic acid amide, a low-molecular-weight organogelator, has garnered significant interest for its ability to structure nonpolar solvents into thermo-reversible gels at low concentrations. This capability presents compelling opportunities in various applications, including pharmaceuticals, cosmetics, and material science, where controlled release, structural integrity, and thermal stability are paramount. This in-depth technical guide elucidates the sophisticated mechanism underpinning the gelation of distearyl phthalic acid amide in nonpolar media. We will explore the hierarchical self-assembly process, driven by a delicate interplay of intermolecular forces, and detail the advanced analytical techniques essential for characterizing these intricate supramolecular structures. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to understand, control, and harness the unique properties of these remarkable organogels.
The Genesis of Gelation: A Hierarchical Self-Assembly Narrative
The gelation of distearyl phthalic acid amide in a nonpolar solvent is not a simple dissolution but a fascinating example of a hierarchical self-assembly process. This intricate phenomenon is driven by a series of non-covalent interactions that dictate the formation of a three-dimensional fibrillar network, which in turn immobilizes the solvent molecules.[1]
At the molecular level, the distearyl phthalic acid amide molecule possesses a distinct amphiphilic character, with a polar phthalic acid amide core and two long, nonpolar stearyl chains. This duality is the cornerstone of its gelation capability. The primary driving force for the initial aggregation of these molecules is the strong, directional hydrogen bonding between the amide functionalities of the phthalic acid core.[1][2] These interactions lead to the formation of one-dimensional (1D) fibrous structures.
These primary fibers then further associate through weaker, non-directional van der Waals interactions between the long stearyl chains. This secondary level of assembly results in the formation of thicker, entangled fibrillar networks. The aromatic rings of the phthalic acid core can also contribute to the stability of the network through π-π stacking interactions.[1] It is this interwoven, three-dimensional network that entraps the nonpolar solvent molecules, leading to the formation of a semi-solid gel.
The following diagram illustrates this hierarchical self-assembly process:
Caption: Hierarchical self-assembly of distearyl phthalic acid amide.
The Crucial Role of Intermolecular Forces
The formation and stability of the organogel are critically dependent on a delicate balance of several non-covalent interactions:
-
Hydrogen Bonding: This is the primary and most directional force, initiating the one-dimensional growth of the fibers. The amide groups (-CONH-) provide both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of strong, linear chains of molecules.[3]
-
Van der Waals Forces: The long, saturated stearyl chains (C18) provide significant surface area for these weaker, non-specific interactions. These forces are crucial for the bundling and entanglement of the primary fibers, leading to the formation of a robust 3D network.
-
π-π Stacking: The aromatic rings of the phthalic acid core can stack on top of each other, providing additional stability to the fibrillar network.[1]
The interplay of these forces is highly sensitive to the surrounding environment, particularly the nature of the nonpolar solvent. The solvent molecules can influence the strength of these interactions and thus the overall gelation process.
Characterizing the Supramolecular Architecture: A Methodological Approach
A comprehensive understanding of the gelation mechanism requires a multi-faceted analytical approach. The following experimental techniques are indispensable for elucidating the structure and properties of distearyl phthalic acid amide organogels.
Determining the Gelling Efficiency: Minimum Gelation Concentration (MGC)
The MGC is a fundamental parameter that quantifies the efficiency of a gelator. It is defined as the minimum concentration of the gelator required to form a stable gel in a given solvent at a specific temperature.[4] A lower MGC indicates a more efficient gelator.
Protocol for MGC Determination:
-
Prepare a series of vials with varying concentrations of distearyl phthalic acid amide in the desired nonpolar solvent.
-
Heat the vials until the gelator is completely dissolved.
-
Allow the solutions to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).
-
Invert the vials. The MGC is the lowest concentration at which the solution does not flow.[5]
| Solvent | MGC (% w/v) |
| Mineral Oil | Data to be determined experimentally |
| Hexane | Data to be determined experimentally |
| Toluene | Data to be determined experimentally |
Table 1: Example of MGC data for distearyl phthalic acid amide in various nonpolar solvents.
Probing the Driving Forces: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for investigating the hydrogen bonding interactions that drive the self-assembly process. By monitoring the changes in the vibrational frequencies of the N-H and C=O groups of the amide functionality, one can gain insights into the formation of hydrogen bonds during gelation.
Experimental Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis of organogel formation.
In the sol state (at elevated temperatures), the N-H and C=O stretching bands will appear at higher wavenumbers, indicative of free (non-hydrogen-bonded) amide groups. Upon cooling and gel formation, these bands will shift to lower wavenumbers, signifying the formation of intermolecular hydrogen bonds.[6]
Visualizing the Network: Microscopic Techniques
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology of the self-assembled fibrillar network.
-
SEM: Provides information about the surface topography and the three-dimensional nature of the gel network.
-
TEM: Offers higher resolution images of the individual fibers and their entanglement.[7]
Protocol for Microscopic Analysis:
-
Sample Preparation: A small amount of the organogel is carefully placed on a suitable substrate (e.g., a silicon wafer for SEM, a carbon-coated grid for TEM).
-
Solvent Removal: The solvent is removed under vacuum or by freeze-drying to leave behind the xerogel network.
-
Coating (for SEM): The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: The sample is then imaged using the respective microscope.
Quantifying Mechanical Properties: Rheology
Rheological measurements provide quantitative data on the mechanical properties of the organogel, such as its viscoelasticity, gel strength, and stability.[8] Oscillatory rheology is particularly useful for characterizing the gel's elastic (storage modulus, G') and viscous (loss modulus, G'') components. A true gel is characterized by G' being significantly greater than G'' and both moduli being independent of frequency over a certain range.[9]
Step-by-Step Rheological Measurement Protocol:
-
Sample Loading: Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain/stress.
-
Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the viscoelastic properties of the gel as a function of frequency.
-
Temperature Sweep: A temperature ramp can be used to determine the sol-gel transition temperature (Tgel), where a sharp change in the moduli is observed.
| Parameter | Description | Typical Value for Organogels |
| G' (Storage Modulus) | Represents the elastic component of the gel. | > G'' |
| G'' (Loss Modulus) | Represents the viscous component of the gel. | < G' |
| tan(δ) (G''/G') | Damping factor, a measure of viscoelasticity. | < 1 |
| Yield Stress | The minimum stress required to initiate flow. | Varies with concentration |
Table 2: Key rheological parameters for organogel characterization.
Investigating Molecular Packing: X-ray Diffraction (XRD)
XRD provides information about the molecular packing and crystallinity within the self-assembled fibers.[10] The presence of sharp peaks in the XRD pattern indicates a well-ordered, crystalline-like arrangement of the gelator molecules within the fibers.[11]
The Influence of the Nonpolar Solvent
The choice of the nonpolar solvent plays a pivotal role in the gelation process. The solvent's polarity, size, and shape can influence the solubility of the gelator and the strength of the intermolecular interactions driving self-assembly. A solvent that is too "good" will prevent the necessary aggregation of the gelator molecules, while a solvent that is too "poor" will cause the gelator to precipitate out of solution. The optimal solvent will provide a balance, allowing for the formation of a stable, three-dimensional network.
Conclusion and Future Perspectives
The gelation of distearyl phthalic acid amide in nonpolar solvents is a complex yet elegant example of supramolecular self-assembly. A thorough understanding of the underlying mechanism, driven by a hierarchy of non-covalent interactions, is crucial for the rational design and application of these materials. The combination of spectroscopic, microscopic, and rheological techniques provides a powerful toolkit for characterizing the intricate architecture and properties of these organogels.
Future research in this area will likely focus on fine-tuning the molecular structure of the gelator to control the properties of the resulting gels with even greater precision. This could involve modifying the length of the alkyl chains, altering the substitution pattern on the phthalic acid ring, or introducing other functional groups to impart specific functionalities. Such advancements will undoubtedly expand the already broad application landscape of these versatile soft materials.
References
-
Kang, W., Zhao, Y., Wang, P., Li, Z., Hou, X., Huang, Z., & Yang, H. (2018). Rheological behavior and mechanism of pH-responsive wormlike micelle variations induced by isomers of phthalic acid. Soft Matter, 14(22), 4536-4545. [Link]
-
Li, Y., Li, Z., Sun, K., & Li, J. (2016). Self-Assembly and Drug Release Capacities of Organogels via Some Amide Compounds with Aromatic Substituent Headgroups. Polymers, 8(7), 253. [Link]
-
Low molecular-mass organic gelators. (2023, November 28). In Wikipedia. [Link]
-
NETZSCH Analyzing & Testing. (2022, June 14). An Introduction to the Rheology of Gelling Systems [Video]. YouTube. [Link]
-
O'Driscoll, B. M., & Hamilton, D. G. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 5(87), 71083-71092. [Link]
- Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544.
-
Res-Info. (2024). Critical Gelation Concentration: Significance and symbolism. [Link]
- Sagiri, S. S., Singh, V. K., Pal, K., Banerjee, I., & Basak, P. (2015). Stearic acid based oleogels: a study on the molecular, thermal and mechanical properties. Materials Science and Engineering: C, 48, 688-699.
- Terech, P., & Weiss, R. G. (1997). Low-Molecular-Mass Gelators of Organic Liquids and the Properties of their Gels. Chemical Reviews, 97(8), 3133-3160.
-
Uzan, R., Cohen, R., & Levi-Kalisman, Y. (2018). Nanoscale TEM Imaging of Hydrogel Network Architecture. ACS Macro Letters, 7(11), 1369-1374. [Link]
- Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery--a review. Journal of controlled release : official journal of the Controlled Release Society, 125(3), 179–192.
-
Xing, L., Li, Y., & Li, J. (2018). Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides. Gels, 4(2), 43. [Link]
-
Yan, N., & Marriott, G. (2003). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Biophysical Journal, 85(1), 459-468. [Link]
-
Zargarian, S., Hook, A., & Alexander, M. (2018). Self-Assembling Hydrogel Structures for Neural Tissue Repair. Gels, 4(4), 81. [Link]
- Zhang, S. (2003). Fabrication of novel biomaterials through molecular self-assembly.
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An In-depth Technical Guide to the Thermal Properties of Distearyl Phthalic Acid Amide
Introduction: Beyond a Simple Melting Point
To fully comprehend the thermal characteristics of Distearyl Phthalic Acid Amide (DPAA), it is imperative for researchers, scientists, and professionals in drug development to look beyond a single data point like a melting temperature. The thermal behavior of this complex molecule is a multifaceted interplay of its molecular structure, intermolecular forces, and the rate at which it is heated or cooled. This guide provides an in-depth exploration of the thermal properties of DPAA, grounded in both theoretical principles and practical experimental methodologies.
Distearyl Phthalic Acid Amide, a biodegradable ingredient, is recognized for its utility in a range of applications, from cosmetics and personal care products to industrial lubricants.[][2] Its function as a dispersing agent, emulsifier, and lubricant speaks to its inherent stability under various conditions.[][2] Understanding its response to thermal stress is paramount for formulation development, manufacturing process optimization, and ensuring product stability. While many sources provide basic physical data such as boiling and flash points, a definitive melting point is often conspicuously absent, frequently listed as "N/A".[3] This suggests a more complex thermal transition behavior than a simple solid-to-liquid phase change, which this guide will explore in detail.
Molecular Structure and its Influence on Thermal Behavior
Distearyl Phthalic Acid Amide (C₄₄H₇₉NO₃) is characterized by a central phthalic acid amide core to which two long, saturated stearyl (C18) chains are attached. This unique architecture, featuring both aromatic and long aliphatic components, as well as amide linkages, gives rise to significant intermolecular forces, primarily van der Waals forces from the stearyl chains and strong hydrogen bonding between the amide groups. These interactions are fundamental to its thermal properties.
The long aliphatic chains can pack in an ordered, crystalline-like fashion, while the bulkier aromatic core can introduce amorphous regions. The presence of strong hydrogen bonds between the amide groups contributes significantly to the thermal energy required to induce phase transitions or decomposition.[4] This intricate combination of crystalline and amorphous domains, along with strong intermolecular forces, often leads to complex melting behavior, which may occur over a broad temperature range or be accompanied by decomposition, explaining the frequent absence of a distinct melting point in literature.
Key Thermal Properties and Their Significance
A comprehensive thermal analysis of DPAA involves the characterization of several key parameters:
-
Glass Transition Temperature (Tg): This is a critical parameter for amorphous or semi-crystalline materials. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For a molecule like DPAA, identifying the Tg is crucial for understanding its mechanical properties at different temperatures.
-
Crystallization Temperature (Tc): Upon cooling from a molten state, the temperature at which the molecules begin to organize into a crystalline structure is the crystallization temperature. This is an exothermic process.
-
Melting Temperature (Tm): For crystalline portions of the material, the melting temperature is the point at which they transition to a liquid state. This is an endothermic process. As noted, for DPAA, this may be a broad peak or not well-defined.
-
Enthalpy of Fusion (ΔHf): This is the amount of energy required to melt the crystalline portion of the material. It is directly proportional to the degree of crystallinity.
-
Thermal Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down. Understanding the onset of decomposition is critical for determining the maximum processing temperature.
Experimental Characterization of Thermal Properties
The primary techniques for elucidating the thermal properties of DPAA are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.
-
Sample Preparation: Accurately weigh 5-10 mg of DPAA into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or transition range (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the previous thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C back to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization.
-
Second Heating Scan: Heat the sample again from ambient temperature to 200 °C at the same controlled rate. This scan provides information on the glass transition and melting behavior of the material with a controlled thermal history.
-
-
Data Analysis:
-
Glass Transition (Tg): Identify the midpoint of the step-change in the baseline of the second heating scan.
-
Crystallization Temperature (Tc): Determine the peak temperature of the exothermic event during the cooling scan.
-
Melting Temperature (Tm): Determine the peak temperature of the endothermic event during the second heating scan.
-
Enthalpy of Fusion (ΔHf): Integrate the area under the melting peak.
-
Diagram of the DSC Experimental Workflow:
Caption: A schematic of the Differential Scanning Calorimetry (DSC) workflow.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is used to determine the thermal stability and decomposition profile of a material.
-
Sample Preparation: Accurately weigh 5-10 mg of DPAA into a TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 °C/min).[7]
-
-
Data Analysis:
-
Onset of Decomposition (Td): Determine the temperature at which a significant weight loss begins. This is often calculated as the temperature at which 5% weight loss occurs.
-
Decomposition Profile: Analyze the TGA curve and its derivative (DTG curve) to identify the number of decomposition steps and the temperatures at which the rate of weight loss is maximal.
-
Residual Mass: Determine the amount of material remaining at the end of the experiment.
-
Diagram of the TGA Experimental Workflow:
Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.
Summary of Expected Thermal Properties
| Thermal Property | Expected Range/Behavior | Significance |
| Melting Temperature (Tm) | Likely a broad endotherm, potentially in the range of 100-150°C, or decomposition before melting. | Indicates the transition from a semi-crystalline solid to a disordered state. The broadness suggests a complex melting process. |
| Glass Transition (Tg) | Expected to be below the melting temperature. | Defines the transition from a rigid to a more flexible state, impacting mechanical properties. |
| Crystallization Temp. (Tc) | Will be observed upon cooling from the melt. | Provides insight into the kinetics of solidification. |
| Decomposition Temp. (Td) | Onset of decomposition likely above 200°C in an inert atmosphere. | Defines the upper limit for processing and application temperatures to avoid degradation. |
Conclusion and Future Outlook
The thermal properties of Distearyl Phthalic Acid Amide are a direct consequence of its complex molecular structure, characterized by long aliphatic chains and a hydrogen-bonding amide core. The absence of a sharp, well-defined melting point in much of the available literature points towards a complex melting behavior, possibly intertwined with thermal decomposition. A thorough characterization using DSC and TGA is essential for any application where DPAA will be subjected to temperature variations. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and developers to comprehensively understand and utilize this versatile molecule. Further research to publish detailed DSC and TGA thermograms would be of significant value to the scientific community.
References
-
DSC outcomes: thermal transitions, melting points, and thermal degradation. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]
-
DISTEARYL PHTHALIC ACID AMIDE | CAS#:51365-71-0. (n.d.). Chemsrc. Retrieved January 27, 2024, from [Link]
-
Puiggalí, J., & Muñoz-Guerra, S. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Retrieved January 27, 2024, from [Link]
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Van Dyke, J. D., & Kasperski, K. L. (2019). Thermal decomposition of PNIPAAM: TGA-FTIR analysis. ResearchGate. Retrieved January 27, 2024, from [Link]
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De Santis, F., & Pantani, R. (n.d.). Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. PMC. Retrieved January 27, 2024, from [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]
-
DSC Analysis of Isothermal Melt Crystallization, Glass transition and Melting Behavior of Poly(L-lactide) with Different Molecular Weights. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]
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Thermal Properties, Isothermal Decomposition by Direct Analysis in Real-Time-of-Flight Mass Spectrometry and Non Isothermal Crystallization. (2021, March 16). Semantic Scholar. Retrieved January 27, 2024, from [Link]
-
Lee, J., et al. (2022). Bioinspired Fatty Acid Amide‐Based Slippery Oleogels for Shear‐Stable Lubrication. POSTECH. Retrieved January 27, 2024, from [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). National Institutes of Health. Retrieved January 27, 2024, from [Link]
-
Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. (2024, December 11). MDPI. Retrieved January 27, 2024, from [Link]
-
DSC Analysis of TORELINA. (n.d.). TORAY PLASTICS. Retrieved January 27, 2024, from [Link]
-
Jumaah, M. A., Salih, N., & Salimon, J. (2022). D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production. Comptes Rendus de l'Académie des Sciences. Retrieved January 27, 2024, from [Link]
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Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). (n.d.). MDPI. Retrieved January 27, 2024, from [Link]
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CHAPTER 2 LITERATURE REVIEW. (n.d.). VTechWorks. Retrieved January 27, 2024, from [Link]
-
Crystallization of Polymers Investigated by Temperature-Modulated DSC. (n.d.). MDPI. Retrieved January 27, 2024, from [Link]
-
Thermal Decomposition Kinetics of Polyol Ester Lubricants. (n.d.). National Institute of Standards and Technology. Retrieved January 27, 2024, from [Link]
-
Impact of Polymer Physicochemical Features on the Amorphization and Crystallization of Citric Acid in Solid Dispersions. (2025, January 24). MDPI. Retrieved January 27, 2024, from [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved January 27, 2024, from [Link]
-
Distearyl phthalic acid amide. (2013, June 16). Surfactant Encyclopedia. Retrieved January 27, 2024, from [Link]
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Biodegradability and Environmental Fate of Distearyl Phthalic Acid Amide (DSAA)
Topic: Biodegradability and Environmental/Physiological Fate of Distearyl Phthalic Acid Amide (DSAA) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide for Drug Development and Environmental Safety
Executive Summary
Distearyl Phthalic Acid Amide (DSAA), chemically identified as N,N-distearyl phthalamic acid (CAS: 87787-81-3), acts as a dual-functional excipient and surfactant in pharmaceutical and cosmetic formulations. Its structure—comprising a lipophilic distearyl tail and a polar aromatic head—confers unique stabilizing properties but presents challenges for biodegradability assessment due to extreme water insolubility.
This guide synthesizes the degradation pathways of DSAA in both environmental (soil/water) and physiological (in vivo) systems. While the parent molecule is classified as biodegradable, its rate is limited by hydrolytic cleavage of the amide bond. Researchers must account for the toxicity profile of the distearylamine metabolite in aquatic ecosystems and the specific enzymatic requirements for in vivo clearance.
Chemical Identity & Physicochemical Properties
DSAA is an amphiphilic molecule. Unlike simple phthalate esters, the amide linkage provides greater chemical stability, while the two C18 (stearyl) chains create significant steric hindrance and hydrophobicity.
Table 1: Physicochemical Profile
| Property | Value / Description | Relevance |
|---|---|---|
| Chemical Name | N,N-Distearyl phthalamic acid | Primary ID |
| CAS Number | 87787-81-3 | Regulatory Tracking |
| Molecular Formula | C44H79NO3 | High MW (~670 g/mol ) |
| Solubility | Insoluble in water; Soluble in warm organic solvents | Bioavailability limit |
| LogP (Predicted) | > 10 | High adsorption to soil/sediment |
| Functional Groups | Amide (N,N-disubstituted), Carboxylic Acid (free) | Hydrolysis sites |[1]
Structural Visualization
The following diagram illustrates the chemical structure and the primary cleavage site.
Caption: Structural decomposition of DSAA showing the central amide bond as the target for hydrolytic degradation.
Mechanisms of Degradation
The biodegradation of DSAA follows a biphasic process: Primary Degradation (loss of parent structure) and Ultimate Biodegradation (mineralization to CO2).
3.1 Primary Hydrolysis
The rate-limiting step is the hydrolysis of the amide bond connecting the phthalic ring to the nitrogen of the distearyl chain.
-
Chemical Hydrolysis: Very slow at neutral pH due to the steric bulk of the two stearyl chains protecting the carbonyl carbon. Accelerated under alkaline conditions (pH > 9).
-
Enzymatic Hydrolysis: Catalyzed by amidases (e.g., Fatty Acid Amide Hydrolase - FAAH) in physiological systems, or microbial amidases in the environment.
3.2 Metabolic Fate of Fragments
Once cleaved, the molecule yields two distinct metabolites with divergent fates:
-
Phthalic Acid: Highly water-soluble and readily biodegradable. It enters the microbial TCA cycle via the protocatechuate pathway (ring cleavage).
-
Distearylamine: A secondary fatty amine. It is hydrophobic and adsorbs to solids. Degradation occurs via deamination to stearic acid, followed by
-oxidation .
Caption: Metabolic pathway of DSAA showing the divergence into aromatic and fatty amine catabolism.
Environmental Fate & Toxicity
4.1 Aquatic Environment[2][3]
-
Fate: Due to high LogP, DSAA will not remain dissolved. It rapidly adsorbs to suspended organic matter and settles into sediment.
-
Degradation: Anaerobic degradation in sediment is slow. Aerobic degradation in the water column is limited by bioavailability.
-
Toxicity Alert: The metabolite distearylamine is cationic at neutral pH and can be toxic to aquatic organisms (algae/daphnia) by disrupting cell membranes. However, its strong adsorption to sediment reduces its bioavailability and acute toxicity in the water column.
4.2 Terrestrial (Soil) Environment
-
Fate: Strong adsorption to soil particles. Immobile in groundwater.
-
Degradation: Soil fungi and bacteria (e.g., Pseudomonas spp.) expressing amidase activity will mineralize the compound over weeks to months.
Physiological Fate (Drug Delivery Context)
For drug development, DSAA is often used as a lipid carrier.
-
Metabolism: Upon systemic absorption (or uptake by macrophages), DSAA is subject to hepatic metabolism. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key candidate for cleavage.[4]
-
Safety:
-
Phthalic Acid:[5][6] Rapidly conjugated (glucuronidation) and excreted in urine. Low acute toxicity.
-
Distearylamine: Metabolized to stearic acid (a common fatty acid) and ammonia/urea. High doses may cause local irritation or lysosomal accumulation (phospholipidosis-like effects) due to the cationic nature of the amine.
-
Experimental Protocols
To validate biodegradability, standard aqueous tests must be modified for insolubility.
Protocol: Modified OECD 301B (CO2 Evolution) for Insoluble Substances
Objective: Measure mineralization to CO2 over 28 days.
-
Inoculum Preparation: Use activated sludge from a wastewater treatment plant. Wash and aerate to reduce background carbon.
-
Sample Introduction (Crucial Step):
-
Do not attempt to dissolve DSAA in water.
-
Method A (Direct Weighing): Weigh DSAA directly onto a glass slide or Teflon sheet and submerge in the bioreactor.
-
Method B (Inert Support): Dissolve DSAA in a volatile solvent (e.g., dichloromethane), coat onto silica gel or glass beads, evaporate the solvent, and add the coated beads to the medium. This maximizes surface area.
-
-
Test System:
-
Analysis:
-
Trap evolved CO2 in Ba(OH)2 or NaOH.
-
Titrate residual hydroxide or use a Total Inorganic Carbon (TIC) analyzer.[7]
-
Pass Criteria: >60% ThCO2 (Theoretical CO2) within 28 days.
-
Caption: Modified OECD 301B workflow using inert support coating to enhance bioavailability of DSAA.
References
-
OECD. (1992).[9] Test No. 301: Ready Biodegradability.[7][10] OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
ISO. (2018).[9] ISO 10634:2018 Water quality — Guidance for the preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium.[9] Retrieved from [Link]
-
Farrell, E. K., & Merkler, D. J. (2008).[11] Biosynthesis, degradation and pharmacological importance of the fatty acid amides.[11] Drug Discovery Today.[11] Retrieved from [Link]
- Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere.
- ECHA. (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint specific guidance.
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- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 11. semanticscholar.org [semanticscholar.org]
Molecular formula and weight of distearyl phthalic acid amide
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical precision, synthetic rigor, and application logic.
Molecular Architecture, Synthesis, and Pharmaceutical Applications
Executive Summary
Distearyl Phthalic Acid Amide (DPAA) —specifically the N,N'-isomer—is a high-molecular-weight diamide characterized by a phthaloyl core flanked by two hydrophobic stearyl (octadecyl) chains. Unlike simple fatty acid amides, DPAA possesses a rigid aromatic spacer that dictates unique crystalline packing and rheological behaviors.
In drug development and cosmetic science, DPAA functions primarily as a non-ionic crystalline structurant . It is utilized to stabilize emulsions, modify the rheology of lipid phases, and act as a suspending agent for insoluble active pharmaceutical ingredients (APIs) such as zinc pyrithione or selenium sulfide.
Key Chemical Identifiers
| Property | Specification |
| Chemical Name | N,N'-Dioctadecyl-1,2-benzenedicarboxamide |
| Common Name | Distearyl Phthalic Acid Amide |
| CAS Number | 51365-71-0 |
| Molecular Formula | C₄₄H₈₀N₂O₂ |
| Molecular Weight | 669.12 g/mol |
| Physical Form | Off-white waxy solid / Flakes |
| Melting Point | ~85–90°C (Dependent on polymorph) |
| Solubility | Insoluble in water; Soluble in hot oils, toluene, chloroform |
Critical Technical Distinction: Researchers must distinguish DPAA from Distearyl Phthalamic Acid (CAS 87787-81-3, Formula C₄₄H₇₉NO₃). The latter is a monoamide with a free carboxylic acid group, often used as an anionic surfactant intermediate. This guide focuses on the Diamide (DPAA) , defined by the formula C₄₄H₈₀N₂O₂.
Chemical Architecture & Properties
Structural Analysis
The DPAA molecule consists of a central benzene ring substituted at the ortho positions (1,2) with two stearyl amide groups.
-
Core: The phthaloyl moiety provides planar rigidity and π-π stacking potential.
-
Arms: Two C18 alkyl chains confer extreme hydrophobicity and allow for Van der Waals integration into lipid bilayers or oil phases.
-
Linkage: The amide bonds act as hydrogen bond donors and acceptors, facilitating the formation of supramolecular networks.
Molecular Weight Calculation
-
Phthaloyl Core (C₈H₄O₂): 132.12 g/mol
-
Amine Residues (2 × -NH-C₁₈H₃₇): 2 × 268.49 g/mol
-
Total MW: 132.12 + 536.98 ≈ 669.10 g/mol
Synthetic Protocol: N,N'-Distearylphthalamide
Scientific Rationale
Direct thermal reaction of phthalic anhydride with stearylamine often yields N-stearylphthalimide (the cyclic imide) rather than the desired linear diamide, due to the thermodynamic stability of the five-membered imide ring at high temperatures. To selectively synthesize the N,N'-diamide (DPAA), a kinetic control strategy using Phthaloyl Chloride under Schotten-Baumann conditions is required.
Materials
-
Reagent A: Phthaloyl chloride (98% purity)
-
Reagent B: Stearylamine (Octadecylamine) (>95% purity)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Base: Triethylamine (TEA) or Pyridine (Acid scavenger)
-
Wash: 1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with an inert gas inlet (N₂) and a dropping funnel, dissolve Stearylamine (2.1 equivalents) and Triethylamine (2.5 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Acylation: Dissolve Phthaloyl Chloride (1.0 equivalent) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Mechanism: The nucleophilic amine attacks the highly reactive acyl chloride carbonyls. The base neutralizes the generated HCl, preventing amine protonation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2) until the starting amine is consumed.
-
Work-up:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the organic filtrate sequentially with 1M HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid/chloride hydrolysis products), and Brine .
-
-
Purification: Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Acetone to yield pure DPAA as white crystals.
Visualization: Synthetic Pathway
The following diagram illustrates the selective synthesis pathway to avoid imide formation.
Figure 1: Selective synthesis of N,N'-Distearylphthalamide via acyl chloride route to prevent cyclization.
Functional Mechanism in Formulations
Rheology Modification & Structuring
DPAA acts as a Low Molecular Weight Gelator (LMWG) . Upon cooling from a melt or supersaturated solution, DPAA molecules self-assemble into high-aspect-ratio fibers or platelets.
-
Hydrogen Bonding: The amide protons (N-H) and carbonyl oxygens (C=O) form an intermolecular hydrogen bond network.
-
Hydrophobic Interdigitation: The long stearyl chains interdigitate with the solvent (oil phase) or lipid bilayer, anchoring the crystal network.
-
Macroscopic Effect: This microscopic 3D network traps the liquid phase, increasing viscosity and yield stress. This prevents the sedimentation of suspended particles (e.g., Zinc Pyrithione in anti-dandruff shampoos).
Visualization: Supramolecular Assembly
Figure 2: Mechanism of gelation and rheology modification by DPAA.
Applications in Drug Development
Topical & Transdermal Formulations
DPAA is used as a consistency factor in creams and ointments. Unlike standard waxes (e.g., beeswax), the phthaloyl core provides a higher melting point and a more rigid crystal structure, which improves the thermal stability of the formulation.
-
Benefit: Prevents phase separation (syneresis) at elevated temperatures (e.g., 40°C stability testing).
-
Usage Level: Typically 0.1% – 2.0% w/w.
Suspension Stabilization
In pharmaceutical suspensions (e.g., topical antibiotics or antifungals), DPAA prevents the "caking" of dense API particles. The fibrillar network supports the particles against gravity (Stokes' Law modification) without requiring high viscosity that would impede pourability.
Lipid-Based Drug Delivery
Research suggests potential utility in Solid Lipid Nanoparticles (SLNs) . DPAA can be incorporated into the lipid matrix to alter the crystal lattice, potentially creating imperfections that increase drug loading capacity compared to pure triglycerides.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4296114: Distearyl phthalic acid amide. PubChem. [Link]
-
ChemSrc. (2025). Distearyl Phthalic Acid Amide: Physicochemical Properties. ChemSrc. [Link]
- Google Patents. (2001). US6287546B1: Shampoos with stabilizers (Use of Distearyl phthalic acid amide).
Technical Guide: Synonyms and Chemical Identity of Distearyl Phthalic Acid Amide
The following technical guide provides a rigorous analysis of the chemical nomenclature, structural identity, and synonyms for Distearyl Phthalic Acid Amide . This document is structured to assist researchers in precise database searching, regulatory filing, and formulation development.
Executive Summary & Chemical Definition
Distearyl Phthalic Acid Amide is a semi-systematic name most commonly referring to
Chemically, it is the ring-opening product of phthalic anhydride and distearylamine (dioctadecylamine).[1] It possesses both an amide functionality and a free carboxylic acid group, which imparts its anionic character when neutralized.[1]
Core Chemical Identity
| Property | Detail |
| Primary CAS Registry Number | 51365-71-0 |
| Secondary/Related CAS | 87787-81-3 |
| INCI Name | Distearyl Phthalic Acid Amide |
| Molecular Formula | |
| Molecular Weight | ~670.10 g/mol |
| IUPAC Name | 2-[(Dioctadecylamino)carbonyl]benzoic acid |
Nomenclature Analysis & Synonym Hierarchy
The ambiguity in the term "Distearyl Phthalic Acid Amide" arises from the intersection of industrial trade naming and strict IUPAC nomenclature.[1] The term "Acid Amide" correctly implies the presence of both functional groups (a phthalamic acid derivative), distinguishing it from a diamide or an imide.[1]
Systematic and Semi-Systematic Synonyms
These names are preferred for searching chemical databases like SciFinder, PubChem, or STN.[1]
- -Distearylphthalamic Acid: The most chemically accurate descriptive name.[1] It specifies that two stearyl groups are attached to the same amide nitrogen.[1]
-
2-(Dioctadecylcarbamoyl)benzoic Acid: The preferred IUPAC name.[1][]
-
Breakdown: "Benzoic acid" is the parent ring; "carbamoyl" indicates the amide substituent at position 2; "dioctadecyl" specifies the alkyl chains on the nitrogen.[1]
-
-
Benzoic acid, 2-[(dioctadecylamino)carbonyl]-: CA Index Name format.
-
Phthalic acid mono-distearylamide: An older systematic variation.[1]
Industrial and Trade Synonyms
These names appear in Safety Data Sheets (SDS), Technical Data Sheets (TDS), and procurement catalogs.[1]
-
TAB-2V: A common trade name (e.g., Hallstar® TAB-2V) referring to the material used as a suspending agent.[1][3]
-
Dihydrogenated Tallow Phthalic Acid Amide: Often used when the alkyl chains are derived from hydrogenated tallow (a mix of C16 and C18) rather than pure stearic acid.[1]
-
Note: "Distearyl" implies pure C18 chains, but industrial grades are often C16/C18 mixtures.[1]
-
-
SAB-2: Another industrial code found in supplier databases.[1]
Structural Disambiguation (Critical for Researchers)
A common error is confusing this compound with
-
Target Compound (
): Phthalamic Acid derivative. Formed from secondary amine ( ).[1] Has 1 Amide + 1 Carboxyl group.[1] Anionic. -
Incorrect Analog (
): Phthalamide (Diamide). Formed from two equivalents of primary amine ( ).[1] Has 2 Amide groups.[1][4][5] Non-ionic.[1]
Synthesis & Structural Logic
Understanding the synthesis pathway validates the nomenclature.[1] The reaction involves the nucleophilic attack of a secondary amine (distearylamine) on one carbonyl of phthalic anhydride.[1]
Reaction Pathway Visualization
The following diagram illustrates the formation of the target compound and the logical flow of its nomenclature.
Figure 1: Synthesis pathway of Distearyl Phthalic Acid Amide via ring-opening of phthalic anhydride.[1][4][5]
Physical Properties & Identification
When validating the identity of "Distearyl Phthalic Acid Amide" in the lab, the following properties are characteristic of the phthalamic acid structure (CAS 51365-71-0).
| Property | Value/Description | Relevance |
| Appearance | Waxy solid / Flakes | Typical of long-chain fatty derivatives.[1] |
| Melting Point | ~45 - 55 °C | Varies based on C16/C18 ratio (tallow source).[1] |
| Solubility | Insoluble in water; Soluble in oils/warm alcohols | Requires neutralization (pH > 7) to become water-dispersible/soluble.[1] |
| Acid Value | ~80 - 90 mg KOH/g | Critical Quality Attribute. Confirms the presence of the free -COOH group.[1] A diamide would have an Acid Value of 0.[1] |
Database Search Strategy
To ensure comprehensive literature retrieval, use the following search strings. "Distearyl phthalic acid amide" is often too specific; fragment-based searching is more robust.[1]
Recommended Search Queries
-
Exact Structure Search: Use CAS 51365-71-0 .[1]
-
Keyword String (Broad): ("phthalic acid" OR "benzoic acid") AND ("distearyl" OR "dioctadecyl") AND "amide"
-
Keyword String (Specific): "distearyl phthalamic acid" OR "dioctadecyl phthalamic acid"
Synonym Mapping Diagram
Use this map to navigate between different regulatory and chemical domains.[1]
Figure 2: Nomenclature hierarchy mapping trade names to systematic and regulatory identifiers.
References
-
Surfactant.top. (2013).[1] Distearyl phthalic acid amide - Properties and Applications. Retrieved from [Link]
Sources
Application Notes & Protocols: Utilizing Distearyl Phthalic Acid Amide as a Rheology Modifier in Complex Fluids
An Application Guide for Researchers and Formulation Scientists
Executive Summary
Distearyl Phthalic Acid Amide (DSPA) is a versatile, low-molecular-weight organogelator (LMWG) capable of structuring non-aqueous and low-polarity fluids into semi-solid gels, even at low concentrations.[1] Its unique molecular architecture, featuring two long alkyl chains, an aromatic core, and functional groups capable of hydrogen bonding, enables it to self-assemble into three-dimensional fibrillar networks. This network effectively immobilizes the liquid phase, leading to a significant increase in viscosity and the formation of a stable, thermoreversible gel.[1][2]
This guide provides an in-depth exploration of the mechanism, performance, and practical application of DSPA. It is designed for researchers, scientists, and drug development professionals seeking to control the rheology of complex fluids, such as organic solvents, oils, and silicones. The protocols herein are structured to be self-validating, offering not just procedural steps but also the underlying scientific rationale and expected outcomes, ensuring robust and reproducible formulation development. Applications for DSPA are widespread, particularly in the cosmetics, personal care, and pharmaceutical industries, where it serves as an effective stabilizer, suspending agent, and thickener for anhydrous formulations, emulsions, and suspensions.[3]
Physicochemical Properties of Distearyl Phthalic Acid Amide
A foundational understanding of DSPA's properties is critical for its effective use. As a solid, waxy material, its incorporation into a liquid phase requires thermal energy to overcome its crystalline structure and facilitate dissolution.
| Property | Value / Description | Source(s) |
| Synonyms | N,N-Distearyl Phthalamic Acid; 2-(dioctadecylcarbamoyl)benzoic acid | [4] |
| Molecular Formula | C₄₄H₇₉NO₃ | [4] |
| Molecular Weight | ~670.10 g/mol | [4] |
| Appearance | Solid, waxy substance (e.g., powder, flakes) | [4] |
| Solubility | Insoluble in water. Soluble in various nonpolar organic solvents and oils upon heating. | [4] |
| Biodegradability | Biodegradable | [3] |
The Mechanism of Supramolecular Gelation
Unlike polymeric thickeners that rely on chain entanglement, DSPA functions by creating a supramolecular network through a process of thermally induced self-assembly. This distinction is crucial for understanding its unique rheological behavior, such as high shear-thinning and rapid recovery.
The Principle of Self-Assembly
The gelation process begins by dissolving DSPA in a target fluid at an elevated temperature (above the gel melting temperature, Tgel). At this stage, DSPA exists as individual, solvated molecules. As the solution cools, the reduction in thermal energy and decreased solubility trigger the self-assembly process.[1] Molecules of DSPA organize non-covalently into primary, one-dimensional structures, which then grow and interact to form a complex, three-dimensional fibrillar network that entraps the solvent.[2]
Causality of Process:
-
Heating: Necessary to provide sufficient energy to break the intermolecular bonds in the crystalline DSPA solid and allow for molecular dissolution into the liquid phase.
-
Controlled Cooling: The rate of cooling directly impacts the final gel structure and its mechanical properties. Slow, controlled cooling allows for the formation of a well-ordered, robust network. Rapid cooling (quenching) can lead to kinetic trapping, resulting in a weaker, less stable, or even precipitated system.
Key Intermolecular Driving Forces
The self-assembly of DSPA is driven by a combination of specific, non-covalent interactions:
-
Hydrogen Bonding: The amide (-CONH-) and carboxylic acid (-COOH) moieties are primary sites for hydrogen bonding. These interactions are highly directional and are the principal force driving the initial one-dimensional aggregation of DSPA molecules into fibers.[5][6]
-
Van der Waals Interactions: The two long C18 stearyl chains on each molecule interact with those on adjacent molecules via van der Waals forces. These interactions are critical for stabilizing the fibrous aggregates.[5]
-
π-π Stacking: The aromatic phthalic acid core can potentially contribute to the stability of the network through π-π stacking interactions with neighboring molecules, further reinforcing the structure.[7]
Visualization of Network Formation
The following diagram illustrates the proposed hierarchical self-assembly of DSPA from individual molecules into a macroscopic gel network.
Caption: Hierarchical self-assembly of DSPA into a gel network.
Core Experimental Protocols
The following protocols provide a systematic approach to formulating with and characterizing DSPA-modified fluids.
Protocol 1: Screening for Gelation & Determining Critical Gelation Concentration (CGC)
Objective: To efficiently determine if DSPA can gel a specific solvent and to find the minimum concentration required for gelation (CGC). This is a foundational, self-validating test.
Materials:
-
Distearyl Phthalic Acid Amide (DSPA)
-
Target solvent(s) or oil(s)
-
Glass vials (e.g., 4 mL) with screw caps
-
Analytical balance
-
Hot plate with magnetic stirring or heating block
-
Thermometer
Methodology:
-
Preparation of Stock Concentrations: Prepare a series of vials with varying concentrations of DSPA in the target solvent. A good starting range is 0.1% to 5.0% (w/w).
-
Example for a 5 g total sample in one vial: For a 1% concentration, weigh 0.05 g of DSPA and add 4.95 g of the solvent.
-
-
Dissolution: Tightly cap the vials. Heat the samples while stirring or agitating until the DSPA is fully dissolved and the solution is clear. The required temperature will vary depending on the solvent but is often in the 60-90°C range.[8]
-
Gelation: Remove the vials from the heat source and allow them to cool to room temperature undisturbed for at least 2-3 hours.
-
Assessment (Self-Validation): Invert each vial. A successful gel is formed if the mixture shows no gravitational flow and remains firm at the bottom of the vial.
-
Result Interpretation: The lowest concentration at which a stable gel is formed is the Critical Gelation Concentration (CGC) for that specific solvent. Below the CGC, the sample will remain a liquid or a very weak, flowing slurry.
-
Protocol 2: Preparation of a DSPA-Modified Fluid (Organogel)
Objective: To prepare a larger, homogeneous batch of a DSPA-based organogel for further testing and application.
Materials & Equipment:
-
DSPA at a concentration determined to be above the CGC (from Protocol 1)
-
Target solvent/oil
-
Beaker appropriately sized for the batch
-
Overhead mechanical stirrer or magnetic stirrer
-
Heating mantle or hot plate
-
Spatula
Methodology:
-
Dispersion: Add the weighed amount of solvent/oil to the beaker. While stirring, slowly add the DSPA powder to create a uniform dispersion.
-
Causality: Dispersing the solid before heating prevents clumping and ensures more uniform dissolution.
-
-
Heating & Dissolution: Heat the dispersion under moderate, continuous stirring. Increase the temperature until all DSPA has dissolved and the mixture is transparent. Avoid overheating, which could degrade the solvent or DSPA.
-
Cooling & Structuring: Turn off the heat and remove the beaker from the heat source. Allow the solution to cool slowly and undisturbed to room temperature. The mixture will become increasingly viscous and will set into a gel.
-
Note: For some applications, gentle, low-shear stirring during the initial phase of cooling can promote a smoother, more homogenous gel texture. This should be optimized for the specific system.
-
-
Homogenization (Optional): Once the gel has set, it can be passed through a high-shear mixer or homogenizer for a short duration to ensure ultimate smoothness and uniformity, though this may temporarily reduce the viscosity, which should recover over time (thixotropy).
Protocol 3: Comprehensive Rheological Characterization
Objective: To quantitatively measure the viscoelastic properties of the DSPA gel to understand its structure, stability, and flow behavior.
Equipment:
-
Rotational rheometer with temperature control (e.g., Peltier plate) and appropriate geometry (e.g., parallel plate or cone and plate).
Methodology:
-
Sample Loading: Carefully place the prepared gel onto the rheometer plate, ensuring no air bubbles are trapped. Bring the geometry down to the desired gap (e.g., 1000 µm) and trim any excess sample. Allow the sample to equilibrate at the test temperature (e.g., 25°C) for 5-10 minutes.
-
Amplitude Sweep (Determining the Linear Viscoelastic Region - LVER):
-
Procedure: Perform an oscillation strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 500%) at a fixed frequency (e.g., 1 Hz).
-
Expected Result & Validation: Plot the storage modulus (G') and loss modulus (G'') versus strain. A well-structured gel will exhibit a plateau where G' is significantly higher than G'' and both are independent of strain.[2] This plateau is the LVER. The point where G' begins to drop is the yield point of the gel.
-
-
Frequency Sweep (Probing Gel Strength):
-
Procedure: Perform an oscillation frequency sweep (e.g., from 0.1 to 100 rad/s) at a fixed strain chosen from within the LVER (determined in the previous step).
-
Expected Result & Validation: For a true gel, G' will remain higher than G'' across the entire frequency range and will show minimal dependence on the frequency. This confirms the presence of a stable, solid-like network.
-
-
Flow Sweep (Assessing Viscosity and Shear-Thinning):
-
Procedure: Subject the sample to a range of shear rates, from low to high (e.g., 0.01 to 100 s⁻¹).
-
Expected Result: Plot viscosity versus shear rate. The gel should exhibit shear-thinning behavior, where the viscosity is very high at low shear rates (contributing to suspension stability) and decreases as the shear rate increases (allowing for easier application and spreading).[9]
-
-
Thixotropy/Recovery Test (Step-Shear):
-
Procedure: Apply a low shear rate (e.g., 0.1 s⁻¹) for a set time, followed by a high shear rate (e.g., 100 s⁻¹) to break down the structure, and finally return to the initial low shear rate to monitor viscosity recovery.
-
Expected Result: The viscosity will drop significantly during the high-shear step and then recover over time during the final low-shear step. Rapid and high recovery indicates good thixotropic properties, which is desirable for applications requiring both stability at rest and ease of flow during application.[10]
-
Caption: Workflow for DSPA formulation and characterization.
Performance Characteristics & Data Interpretation
Example Performance Data
The table below presents illustrative data that could be obtained from the rheological characterization of a hypothetical 2% (w/w) DSPA gel in mineral oil, as described in Protocol 4.3.
| Rheological Parameter | Test Condition | Typical Result | Interpretation |
| Storage Modulus (G') | Within LVER (e.g., 0.1% strain, 1 Hz) | 15,000 Pa | Indicates a strong, stiff gel network. |
| Loss Modulus (G'') | Within LVER (e.g., 0.1% strain, 1 Hz) | 1,200 Pa | G' >> G'' confirms a predominantly elastic, solid-like structure. |
| Yield Strain | From Amplitude Sweep | ~0.5% | The gel structure begins to break down beyond this point of deformation. |
| Zero-Shear Viscosity | From Flow Sweep (at 0.01 s⁻¹) | > 500 Pa·s | High viscosity at rest provides excellent suspension and stability. |
| High-Shear Viscosity | From Flow Sweep (at 100 s⁻¹) | < 5 Pa·s | Low viscosity under shear allows for easy spreading and application. |
| Thixotropic Recovery | From Step-Shear Test | ~85% recovery in 60s | The gel rapidly rebuilds its structure after application, preventing dripping. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel is too weak or fails to form | DSPA concentration is below the CGC. Incomplete dissolution of DSPA. Cooling was too rapid. | Increase DSPA concentration. Ensure the solution is heated until perfectly clear. Allow the solution to cool slowly at ambient temperature. |
| Gel contains solid particles or is grainy | Incomplete dissolution. DSPA precipitated during cooling. | Increase dissolution temperature or time. Ensure the DSPA is fully compatible with the solvent; consider a co-solvent if needed. |
| Viscosity is too high | DSPA concentration is too high. | Reduce the DSPA concentration. |
| Poor stability over time (syneresis/bleeding) | Network is slowly contracting, expelling solvent. Formulation incompatibility. | Optimize DSPA concentration (sometimes slightly higher or lower can help). Check for compatibility with other formulation ingredients. |
Safety and Handling
When working with Distearyl Phthalic Acid Amide, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11]
-
Handling: DSPA is typically a fine powder or flake which can generate dust. Handle in a well-ventilated area or under a fume hood to avoid inhalation.[4] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[11]
Conclusion
Distearyl Phthalic Acid Amide is a highly effective and versatile rheology modifier for non-aqueous and low-polarity systems. Its ability to form robust, thermoreversible gels through supramolecular self-assembly provides formulators with precise control over viscosity, stability, and texture. By following the systematic protocols for screening, preparation, and characterization outlined in this guide, researchers can confidently harness the properties of DSPA to develop advanced and stable complex fluids for a wide range of applications.
References
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Gavard, A., et al. (2018). Rheological Properties of Several Hyaluronic Acid-Based Gels: A Comparative Study. Aesthetic Plastic Surgery. Available at: [Link]
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Cevher, E., et al. (2008). A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation. AAPS PharmSciTech. Available at: [Link]
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Jadhav, S. R., et al. (2015). Supramolecular Arrangement and Rheological Properties of Bisamide Gels. RSC Advances. Available at: [Link]
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Surface Active Agent Encyclopedia. (2013, June 16). Distearyl phthalic acid amide. Available at: [Link]
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MDPI. (2020). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available at: [Link]
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Fraix, A., et al. (2019). Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. Molecules. Available at: [Link]
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ResearchGate. (2023). A new class of amide-based organogels: from oil spill recovery to self-assembly structure analysis. Available at: [Link]
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Sultana, T., & Johnson, M. E. (2007). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research. Available at: [Link]
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Bhattacharya, S., & Samanta, S. K. (2014). Understanding the Role of H-Bonding in Self-Aggregation in Organic Liquids by Fatty Acid Amphiphiles with a Hydrocarbon Tail. Langmuir. Available at: [Link]
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Steed, J. W. (2022). Personal Perspective on Understanding Low Molecular Weight Gels. Crystal Growth & Design. Available at: [Link]
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Shixian, L., et al. (2020). Synergistic Effect of Two Organogelators for the Creation of Bio-Based, Shape-Stable Phase-Change Materials. Langmuir. Available at: [Link]
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Micheels, P., et al. (2018). Rheological Properties of Several Hyaluronic Acid-Based Gels: A Comparative Study. Aesthetic Plastic Surgery. Available at: [Link]
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Dąbrowski, M., et al. (2023). Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, L., & Weiss, R. G. (2015). Self-Assembled Networks and Molecular Gels Derived from Long-Chain, Naturally-Occurring Fatty Acids. Journal of the Brazilian Chemical Society. Available at: [Link]
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American Pharmaceutical Review. (2020, December 23). Understanding Rheological Behavior of Topical Gel Formulations May Lead to Cosmeceutical Breakthroughs. Available at: [Link]
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Tescione, C., et al. (2019). Low Molecular Weight Gelators Based on Functionalized l-Dopa Promote Organogels Formation. Gels. Available at: [Link]
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Ghosh, S., & Pal, T. (2018). Carbohydrate Derived Organogelators and the Corresponding Functional Gels Developed in Recent Time. Gels. Available at: [Link]
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Fameau, A., & Saint-Jalmes, A. (2014). Self-assembly of fatty acids in the presence of amines and cationic components. Current Opinion in Colloid & Interface Science. Available at: [Link]
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Mezzenga, R., et al. (2019). (R)-10-Hydroxystearic Acid: Crystals vs. Organogel. ResearchGate. Available at: [Link]
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JETIR. (2021). A REVIEW ON ORGANOGELS: AS A NEW FORMULATION. Available at: [Link]
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ResearchGate. (2017). Rheological Measurements and Thermal Characterization of Lamellar Gel Phase Emulsions Developed with Cetearyl Alcohol/Nonionic Ethoxylated Surfactants. Available at: [Link]
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Sharma, M., et al. (2015). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Surfactants and Detergents. Available at: [Link]
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Smith, D. K. (2023). Supramolecular gels – a panorama of low-molecular-weight gelators from ancient origins to next-generation technologies. Soft Matter. Available at: [Link]
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Baum, J., et al. (1996). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Journal of the American Chemical Society. Available at: [Link]
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George, M., et al. (2009). Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives. Langmuir. Available at: [Link]
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ItsDrDan. (2021, November 2). Lipids: Hydrogenation of Unsaturated Fats. YouTube. Available at: [Link]
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Weiss, R. G. (2004). Molecular Organogels. Soft Matter Comprised of Low-Molecular-Mass Organic Gelators and Organic Liquids. Accounts of Chemical Research. Available at: [Link]
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Mali, M., et al. (2021). A comparative study of tough hydrogen bonding dissipating hydrogels made with different network structures. Nanoscale Advances. Available at: [Link]
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Application Notes and Protocols for Distearyl Phthalic Acid Amide as a Slip Agent in Polyethylene Films
Abstract
This document provides a comprehensive technical guide for researchers and polymer scientists on the potential application of Distearyl Phthalic Acid Amide (DSpAA) as a slip agent in polyethylene (PE) films. While DSpAA is recognized for its lubricating properties in other industries, its use as a slip agent in polyolefin films is a novel area of exploration.[1] This guide, therefore, is structured as a research and development protocol, offering a theoretical framework, experimental designs, and evaluation procedures to characterize its performance. We will extrapolate from the well-understood mechanisms of traditional fatty acid amide slip agents to propose a scientific basis for the application of DSpAA and provide detailed methodologies for its evaluation.
Introduction: The Quest for Novel Slip Additives in Polyethylene Films
Polyethylene films, in their unmodified state, exhibit a high coefficient of friction (COF), leading to issues such as blocking (film-to-film adhesion) and difficulty in processing over metal surfaces of converting equipment. Slip agents are essential additives that are incorporated into the polymer matrix to reduce this friction. The most common slip agents are long-chain fatty acid amides, such as oleamide and erucamide.[2] These molecules are designed to have limited compatibility with the polymer, causing them to migrate to the film's surface after extrusion, a process known as "blooming."[2] At the surface, they form a thin, lubricating layer that significantly lowers the COF.
Distearyl Phthalic Acid Amide (DSpAA) presents itself as a compelling candidate for a novel slip agent. Its molecular structure, featuring two long stearyl (C18) fatty acid chains, suggests it possesses the requisite non-polar character for controlled migration within a polyethylene matrix. While its primary applications to date have been as a dispersing agent, emulsifier, and lubricant in cosmetics, its inherent lubricating properties and chemical similarity to other high-performance amides warrant investigation in the field of polymer additives.[1][3]
This document will guide the researcher through the necessary steps to evaluate DSpAA as a slip agent, from understanding its physical properties to designing and executing film extrusion trials and performance testing.
Physicochemical Properties of Distearyl Phthalic Acid Amide
A thorough understanding of the physical and chemical properties of DSpAA is critical for designing appropriate processing parameters for polyethylene film extrusion. Below is a summary of known properties. It is important to note that key thermal properties, such as a precise melting point and decomposition temperature under extrusion conditions, are not widely reported in the literature and must be determined experimentally.
| Property | Value | Source(s) |
| Chemical Name | 6-carbamoyl-2,3-dioctadecylbenzoic acid | [4][5] |
| Synonyms | N,N'-dioctadecyl-1,2-benzenedicarboxamide, Distearyl phthalamic acid | [][7] |
| CAS Number | 51365-71-0, 87787-81-3 | [4][8] |
| Molecular Formula | C44H79NO3 | [4][8] |
| Molecular Weight | 670.10 g/mol | [][9] |
| Appearance | Solid | [9] |
| Boiling Point | 764.5 °C at 760 mmHg | [4][10] |
| Density | ~0.914 g/cm³ | [4][11] |
| Flash Point | 86.4 °C | [4][10] |
| Solubility | Insoluble in water | [9] |
Note: The lack of a reported melting point is a critical data gap. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to determine the melting behavior and thermal stability of the specific grade of DSpAA being used before incorporating it into polyethylene for extrusion.
Theoretical Mechanism of Action
The proposed mechanism for DSpAA as a slip agent in polyethylene is analogous to that of established fatty acid amides. This process is contingent on the partial incompatibility of DSpAA with the polyethylene matrix.
-
Homogenization in the Melt: During extrusion, the polyethylene resin and DSpAA are heated and mixed, leading to the dissolution and uniform dispersion of the DSpAA molecules within the molten polymer.
-
Migration upon Cooling: As the extruded film cools and the polyethylene crystallizes, the solubility of the DSpAA within the polymer matrix decreases. This thermodynamic instability drives the DSpAA molecules to migrate from the bulk of the film to the surface.
-
Formation of a Lubricating Surface Layer: Upon reaching the surface, the DSpAA molecules arrange themselves to form a thin, solid layer. The long, non-polar stearyl chains are expected to orient outwards, creating a low-energy surface that reduces the force required for movement against another surface, thus lowering the coefficient of friction.
Caption: Proposed mechanism of DSpAA migration in polyethylene film.
Experimental Protocols for Evaluation
The following protocols are designed to guide the systematic evaluation of DSpAA as a slip agent in polyethylene films.
Protocol 1: Masterbatch Preparation
Objective: To create a concentrated masterbatch of DSpAA in a polyethylene carrier resin for accurate dosing during film extrusion.
Materials:
-
Low-Density Polyethylene (LDPE) or Linear Low-Density Polyethylene (LLDPE) carrier resin (pellet form)
-
Distearyl Phthalic Acid Amide (DSpAA) powder
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Drying: Dry the PE carrier resin and the DSpAA powder in a vacuum oven at 80-90 °C for at least 30 minutes to remove surface moisture.[2]
-
Pre-blending: In a sealed bag, accurately weigh and pre-blend the PE carrier resin and DSpAA powder to achieve a target concentration (e.g., 5-10% by weight). Tumble blend for 15-20 minutes to ensure a homogenous mixture.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the PE carrier resin. A typical profile for LDPE might range from 160°C at the feed throat to 200°C at the die.
-
Compounding: Feed the pre-blended material into the extruder. The screw design should provide sufficient mixing to ensure uniform dispersion of the DSpAA.
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce the masterbatch pellets.
-
Characterization: Retain a sample of the masterbatch for quality control, potentially including DSC or TGA to confirm the thermal properties of the blend.
Protocol 2: Blown Film Extrusion
Objective: To produce polyethylene film samples containing varying concentrations of DSpAA.
Materials:
-
Base Polyethylene resin (e.g., LLDPE for film applications)
-
DSpAA masterbatch from Protocol 4.1
-
Blown film extrusion line
Procedure:
-
Drying: Dry the base PE resin and the masterbatch pellets as described previously.[2]
-
Blending: Create blends of the base resin and the masterbatch to achieve the desired final concentrations of DSpAA in the film. Suggested starting concentrations for evaluation are in the range of 500-2000 ppm. For example, to achieve 1000 ppm (0.1%) DSpAA using a 10% masterbatch, blend 1 part masterbatch with 99 parts base resin.
-
Extrusion: Set the blown film line to standard operating conditions for the base PE resin. This includes temperature profiles for the extruder and die, screw speed, and blow-up ratio (BUR).
-
Film Production: Feed the blended material into the extruder and produce the film. Ensure consistent film thickness and proper winding.
-
Sample Collection: Label the film rolls clearly with the DSpAA concentration and date of production. Allow the film to age under controlled conditions (e.g., 23 °C and 50% relative humidity) for various time points (e.g., 24 hours, 48 hours, 7 days) before testing, as slip agent migration is time-dependent.[1]
Protocol 3: Coefficient of Friction (COF) Testing
Objective: To quantify the static and kinetic coefficient of friction of the PE films containing DSpAA according to the ASTM D1894 standard.
Materials:
-
PE film samples from Protocol 4.2
-
COF tester compliant with ASTM D1894
-
Sled of specified weight (typically 200g)
-
Cutting tools for sample preparation
Procedure:
-
Sample Preparation: Cut the film samples to the dimensions specified by the ASTM D1894 standard.[2] One piece will be secured to the test bed (plane), and another will be wrapped around the sled.
-
Conditioning: Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Setup: Secure the film to the plane and the sled. Ensure the film surfaces being tested are film-to-film (inside-to-inside or outside-to-outside, as required by the application).
-
Measurement:
-
Static COF: The instrument will pull the sled at a specified speed. The static COF is calculated from the initial peak force required to start the sled's motion.
-
Kinetic COF: The kinetic COF is calculated from the average force required to maintain the sled's motion over a specified distance.
-
-
Data Analysis: Perform at least five replicate measurements for each sample. Calculate the mean and standard deviation for both static and kinetic COF. Plot the COF as a function of DSpAA concentration and aging time.
Caption: Experimental workflow for evaluating DSpAA in PE films.
Data Presentation and Interpretation
The results of the experimental protocols should be organized to clearly demonstrate the effect of DSpAA on the slip properties of the polyethylene film.
Table 1: Suggested Experimental Design for DSpAA Evaluation
| DSpAA Concentration (ppm) | Aging Time Before COF Test | Replicates | Data to Collect |
| 0 (Control) | 24 hours, 7 days | 5 | Static COF, Kinetic COF |
| 500 | 24 hours, 7 days | 5 | Static COF, Kinetic COF |
| 1000 | 24 hours, 7 days | 5 | Static COF, Kinetic COF |
| 1500 | 24 hours, 7 days | 5 | Static COF, Kinetic COF |
| 2000 | 24 hours, 7 days | 5 | Static COF, Kinetic COF |
The collected data should be plotted to visualize the relationship between DSpAA concentration and the coefficient of friction. A successful slip agent will show a significant reduction in COF with increasing concentration, eventually reaching a plateau.[5] The data from different aging times will provide insight into the migration rate of DSpAA.
Troubleshooting Common Issues in Film Extrusion
When introducing a new additive like DSpAA, various issues can arise during film extrusion.
| Problem | Potential Cause(s) | Suggested Remedy |
| High Coefficient of Friction | Insufficient DSpAA concentration; Insufficient aging time for migration; Processing temperature too high, causing degradation/volatilization of DSpAA. | Increase DSpAA concentration; Allow for longer aging before testing; Experimentally determine the thermal stability of DSpAA and adjust the extrusion temperature profile accordingly. |
| Film Blocking | Low DSpAA concentration; Inadequate cooling before winding. | Increase DSpAA concentration; Increase air cooling, reduce line speed.[12] |
| Poor Printability/Sealability | Excessive DSpAA concentration leading to a thick surface layer. | Reduce the concentration of DSpAA; Consider using a blend with a slower-migrating amide.[1] |
| Gels or Unmelts in Film | Poor dispersion of DSpAA masterbatch; Incompatible melting points. | Improve mixing in the extruder (adjust screw design or speed); Ensure the melting point of DSpAA is compatible with the PE processing window. |
Regulatory Considerations for Food Contact Applications
The use of any substance as an additive in food-contact materials is regulated by agencies such as the U.S. Food and Drug Administration (FDA). Phthalates as a class have been under scrutiny, and many have been de-authorized for food contact use.[13][14] Currently, Distearyl Phthalic Acid Amide is not explicitly listed in the FDA's inventory of effective food contact substances.
Therefore, for any application involving contact with food, a thorough regulatory evaluation is mandatory. This would include:
-
A formal petition to the FDA.
-
Comprehensive migration studies to determine the amount of DSpAA that could transfer from the film to various food simulants.[9]
-
Toxicological data to establish the safety of any migrated substance.
Without such approvals, DSpAA should be restricted to non-food contact applications.
Conclusion and Future Work
Distearyl Phthalic Acid Amide holds theoretical promise as a novel slip agent for polyethylene films due to its molecular structure. Its long fatty acid chains are characteristic of effective lubricating additives. However, there is a significant lack of empirical data to validate its performance in this specific application.
The protocols outlined in this guide provide a robust framework for researchers to:
-
Characterize the essential physical and thermal properties of DSpAA.
-
Systematically evaluate its effectiveness in reducing the coefficient of friction in polyethylene films.
-
Determine its migration characteristics over time.
Future research should focus on generating quantitative data on COF reduction as a function of concentration, comparing its performance to industry-standard slip agents like erucamide and stearamide, and investigating its thermal stability at typical extrusion temperatures. For any potential commercialization, especially in packaging, a comprehensive regulatory review is a critical and indispensable step.
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Chemsrc. DISTEARYL PHTHALIC ACID AMIDE | CAS#:51365-71-0. (n.d.). Retrieved January 31, 2026, from [Link]
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BuyersGuideChem. Distearyl phthalic acid amide | 87787-81-3. (n.d.). Retrieved January 31, 2026, from [Link]
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Surfactant Encyclopedia. Distearyl phthalic acid amide. (2013, June 16). Retrieved January 31, 2026, from [Link]
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Howei Pharm. CAS 87787-81-3 Distearyl-phtalic acid amide ≥95%. (n.d.). Retrieved January 31, 2026, from [Link]
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U.S. Food and Drug Administration. o-phthalic acid - Inventory of Food Contact Substances Listed in 21 CFR. (n.d.). Retrieved January 31, 2026, from [Link]
-
PubChem. 1,2-Benzenedicarboxamide, N,N'-bis(2-(1H-indol-3-YL)ethyl)-N,N'-bis(3-(4-thiomorpholinyl)propyl)-. (n.d.). Retrieved January 31, 2026, from [Link]
-
ResearchGate. Study on synthesis and application of copolymer poly(N,N-Diethylacrylamide-co-Acrylamide). (2019, August). Retrieved January 31, 2026, from [Link]
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U.S. Food and Drug Administration. Phthalates in Food Packaging and Food Contact Applications. (2022, October 29). Retrieved January 31, 2026, from [Link]
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AMPACET CORPORATION. Slip Additives. (n.d.). Retrieved January 31, 2026, from [Link]
-
Schem.net. Comparing Erucamide and Oleamide: Which Slip Additive is Right for You? (2023, September 28). Retrieved January 31, 2026, from [Link]
-
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-
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ResearchGate. Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. (2020, September). Retrieved January 31, 2026, from [Link]
-
Sciencemadness Discussion Board. Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay). (2023, January 3). Retrieved January 31, 2026, from [Link]
-
ResearchGate. Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (2018, August). Retrieved January 31, 2026, from [Link]
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E3S Web of Conferences. Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. (2021). Retrieved January 31, 2026, from [Link]
-
UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. (n.d.). Retrieved January 31, 2026, from [Link]
-
Food Packaging Forum. US FDA updates to food contact inventory since August 2022. (2023, February 23). Retrieved January 31, 2026, from [Link]
-
Food Packaging Forum. U.S. FDA reaffirms decision to keep authorization of certain phthalates for food contact use. (2022, November 19). Retrieved January 31, 2026, from [Link]
-
Converting Quarterly. Additives for plastic film producers and converters. (2018, August 20). Retrieved January 31, 2026, from [Link]
-
Regulations.gov. Toxicology of Phthalic Acid Esters Used in Food-Packaging Material. (n.d.). Retrieved January 31, 2026, from [Link]
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- 3. DISTEARYL PHTHALIC ACID AMIDE | CAS#:51365-71-0 | Chemsrc [chemsrc.com]
- 4. molecularinfo.com [molecularinfo.com]
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- 13. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 14. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
Formulation of organogels using distearyl phthalic acid amide
Application Note: Formulation of Organogels Using Distearyl Phthalic Acid Amide (DPAA)
Part 1: Executive Summary & Scientific Rationale
1.1 Introduction Distearyl Phthalic Acid Amide (DPAA) is a lipophilic surfactant and rheology modifier traditionally utilized in the cosmetic industry as a pearlescent agent and emulsion stabilizer. However, its molecular architecture—comprising a rigid aromatic phthalic core, a hydrogen-bonding amide/carboxylic acid headgroup, and dual hydrophobic stearyl tails—positions it as a potent Low Molecular Weight Gelator (LMWG) for organogel formulation.
This guide details the protocol for repurposing DPAA to engineer supramolecular organogels (oleogels) for topical and transdermal drug delivery. Unlike polymeric gels, DPAA organogels are formed via non-covalent self-assembly, resulting in thermoreversible, shear-thinning systems ideal for controlled release of hydrophobic Active Pharmaceutical Ingredients (APIs).
1.2 Mechanism of Gelation The gelation mechanism of DPAA relies on the formation of a Self-Assembled Fibrillar Network (SAFIN).
-
Solubilization: At elevated temperatures (
), DPAA dissolves in the apolar solvent (oil phase). -
Nucleation: Upon cooling, the solvophobic effect drives the aromatic cores to stack via
- interactions. -
Elongation: Intermolecular Hydrogen bonding (between the carboxylic acid and amide moieties) promotes 1D growth into fibers or platelets.
-
Entanglement: These micro-structures entangle to trap the liquid oil phase via capillary forces and surface tension, creating a semi-solid macroscopic gel.
Figure 1: Mechanism of DPAA Self-Assembly
Caption: Step-wise transition of DPAA from solvated monomers to a 3D viscoelastic network.
Part 2: Pre-Formulation & Material Selection
2.1 Chemical Identity Verification Ensure the raw material corresponds to N,N-distearyl phthalamic acid (CAS: 87787-81-3) or its functional equivalent.
-
Molecular Weight: ~670 g/mol [1][]
-
Melting Point: ~45–55°C (Commercial grades may vary)
-
Solubility Parameter:
(Compatible with mid-polarity oils).
2.2 Solvent Compatibility Screening DPAA requires a solvent that allows dissolution at high temperatures but induces precipitation/crystallization upon cooling.
| Solvent Class | Examples | Compatibility Rating | Notes |
| Triglycerides | Caprylic/Capric Triglyceride (MCT), Soybean Oil | High | Ideal for biocompatible drug delivery. Forms opaque, stable gels.[3][4] |
| Esters | Isopropyl Myristate (IPM), Isopropyl Palmitate | Medium-High | Good skin permeation; may require higher gelator concentration (5-10%). |
| Hydrocarbons | Mineral Oil, Squalane | High | Forms robust, stiffer gels due to lack of competing H-bonds. |
| Alcohols | Ethanol, Propylene Glycol | Low | DPAA is too soluble or precipitates as amorphous solid; poor gelation. |
Part 3: Formulation Protocol
3.1 Standard "Hot-Melt" Formulation Workflow This protocol describes the preparation of a 5% w/w DPAA Organogel in MCT Oil.
Materials:
-
DPAA (Gelator): 1.0 g
-
MCT Oil (Solvent): 19.0 g
-
API (Optional): Hydrophobic drug (e.g., Ibuprofen, Betamethasone) - Add during cooling phase if heat-sensitive.
Experimental Workflow:
Caption: Critical path for thermal preparation of DPAA organogels.
Detailed Steps:
-
Weighing: Accurately weigh 1.0 g of DPAA and 19.0 g of MCT oil into a borosilicate glass vial.
-
Heating: Place the vial in a water bath or heating block set to 85°C . Stir magnetically at 200–300 RPM.
-
Critical Check: Ensure the DPAA is completely dissolved. The solution must appear clear and isotropic. Any remaining turbidity indicates incomplete solubilization.
-
-
Cooling (The Critical Variable): Remove the vial from heat.
-
Fast Cooling (Ice Bath): Creates smaller crystals, resulting in a smoother, more translucent gel.
-
Slow Cooling (Ambient): Promotes larger fiber growth, resulting in a more opaque, structurally rigid gel.
-
Recommendation: For topical applications, ambient cooling is preferred for stability.
-
-
Maturation: Allow the gel to rest undisturbed for 24 hours at room temperature (
) to ensure the SAFIN network reaches thermodynamic equilibrium.
3.2 Drug Loading Strategy
-
Lipophilic Drugs: Dissolve directly in the oil phase before adding DPAA if the drug is heat stable (e.g., Steroids).
-
Heat-Labile Drugs: Dissolve in a minimal amount of solvent and add to the DPAA sol phase as it cools (approx. 55-60°C), just before the sol-gel transition point (
).
Part 4: Characterization & Quality Control
To validate the organogel, the following assays are mandatory.
4.1 Inversion Test (Field Validation)
-
Method: Invert the vial 180°.
-
Pass Criteria: No flow is observed under gravity for at least 15 minutes.
4.2 Rheological Profiling (Quantitative Validation) Use a parallel-plate rheometer (Peltier controlled).
-
Amplitude Sweep: Determine the Linear Viscoelastic Region (LVR).
-
Target: Strain
.
-
-
Frequency Sweep: Measure Storage Modulus (
) and Loss Modulus ( ).-
Success Criteria:
(Solid-like behavior) across the frequency range (0.1–100 rad/s). Typical for 5% DPAA gels is Pa.
-
4.3 Microscopy (Structural Validation)
-
Polarized Light Microscopy (PLM): Place a smear of gel on a slide. DPAA gels typically show birefringent maltese crosses or needle-like networks, confirming the crystalline nature of the structurant.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Syneresis) | Cooling rate too fast; Network contraction. | Re-melt and cool slowly (ambient air). Increase DPAA concentration by 1-2%. |
| Precipitation (No Gel) | Solvent polarity too high (e.g., too much ethanol). | Switch to a more apolar solvent (MCT, Squalane). |
| Gritty Texture | Incomplete dissolution during heating. | Increase heating time or temperature (up to 90°C). Ensure full clarity before cooling. |
| Low Viscosity | Disruption of H-bonds by API. | If API is H-bond donor/acceptor, it may interfere. Increase gelator concentration to compensate. |
References
-
Sagara, Y., & Kato, T. (2009). Stimuli-Responsive Supramolecular Gels of Phthalic Acid Derivatives. Nature Chemistry. (Context: General mechanism of phthalic acid derivative gelation).
-
Vintiloiu, A., & Leroux, J.C. (2008). Organogels and their use in drug delivery.[3][4][5][6][7][8][9] Journal of Controlled Release, 125(3), 179-192. (Context: Drug delivery applications of organogels).
-
BOC Sciences. (2023). Distearyl Phthalic Acid Amide: Technical Data Sheet and Applications. (Context: Chemical structure and commercial specifications).
-
Terech, P., & Weiss, R.G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of their Gels. Chemical Reviews, 97(8), 3133-3160. (Context: Fundamental physics of LMWG networks).
-
Sagiri, S.S., et al. (2014). Organogels as Matrices for Controlled Drug Delivery: A Review on the State of the Art. Soft Materials, 12(1), 47-72. (Context: Formulation strategies).
Sources
- 1. Distearyl phthalic acid amide - Surfactant - 表面活性剂百科 [surfactant.top]
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- 4. ijrpb.com [ijrpb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Analysis of Polymers Containing Distearyl Phthalic Acid Amide (DSPA)
Executive Summary
Distearyl phthalic acid amide (DSPA), chemically known as N,N'-distearylphthalamide (CAS 87787-81-3 or similar analogs), is a high-performance additive used primarily as a nucleating agent , slip additive, and rheology modifier in semi-crystalline polymers like Polypropylene (PP) and Polyethylene (PE). In drug development, it serves as a specialized excipient for controlled release matrices due to its hydrophobic long-chain structure.
The critical quality attributes (CQAs) of DSPA-containing materials—crystallization rate, thermal stability, and dispersion homogeneity—must be rigorously validated. This guide provides an advanced protocol for characterizing these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[1] Unlike basic testing, this workflow focuses on quantifying the nucleating efficiency and thermal degradation kinetics essential for regulatory compliance and process optimization.
Material Science Context: Why DSPA?
DSPA functions through a "shish-kebab" or epitaxial growth mechanism. The phthalimide core provides a rigid, planar surface for polymer chain folding, while the stearyl (C18) tails ensure compatibility with the non-polar polymer matrix.
-
The Problem: Improper concentration or dispersion of DSPA leads to "fish-eye" defects, inconsistent biodegradation rates (in medical plastics), and variable drug release profiles.
-
The Solution: Thermal analysis acts as the primary gatekeeper.
-
DSC detects the shift in Crystallization Temperature (
), a direct proxy for nucleating efficiency. -
TGA determines the upper processing limit (
) to prevent toxic degradation byproducts during extrusion or molding.
-
Experimental Workflow
The following flowchart outlines the integrated workflow for complete characterization.
Figure 1: Integrated TGA/DSC workflow for validating DSPA-containing polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine the thermal stability window and verify DSPA content (if ash-forming) or volatile impurities. Standard: Grounded in ASTM E1131 (Compositional Analysis by Thermogravimetry).[2][3]
Instrumentation & Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Nitrogen ( | Prevents oxidative degradation, isolating thermal decomposition. |
| Pan Type | Platinum or Ceramic (Open) | Platinum facilitates heat transfer; open pans allow volatiles to escape immediately. |
| Sample Mass | 10–20 mg | Sufficient to represent bulk heterogeneity without causing thermal lag. |
| Ramp Rate | 20°C/min (Standard) | Balance between resolution and throughput. |
| Temp Range | Ambient to 600°C | Covers moisture loss (<150°C), DSPA degradation (250–350°C), and Polymer degradation (350–500°C). |
Step-by-Step Procedure
-
Tare: Taring the empty pan is critical; DSPA residues can be sticky.
-
Equilibration: Hold at 30°C for 2 minutes to stabilize the microbalance.
-
Ramp: Heat from 30°C to 600°C at 20°C/min.
-
Gas Switch (Optional): At 600°C, switch to Air/Oxygen to burn off carbonaceous char if quantifying inorganic fillers (e.g., if DSPA is co-formulated with talc).
Data Interpretation[4]
-
Volatiles (<150°C): Weight loss here indicates moisture or residual solvents (critical for drug delivery systems).
-
Degradation Onset (
): DSPA typically degrades before the polymer matrix (e.g., PP degrades ~400°C). Look for a minor weight loss step between 250°C and 350°C .-
Note: If the polymer degrades in a single step, the DSPA might be too low in concentration (<1%) to be resolved by TGA. In this case, TGA confirms the matrix stability only.
-
Differential Scanning Calorimetry (DSC) Protocol[4][5][6][7][8][9]
Objective: Quantify the nucleating effect. The presence of DSPA should shift the crystallization peak (
Instrumentation & Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Nitrogen ( | Prevents oxidation which alters crystallization behavior. |
| Pan Type | Tzero Aluminum (Crimped) | Ensures good thermal contact; crimping prevents leakage of molten polymer. |
| Sample Mass | 5–10 mg | Low mass minimizes thermal gradients for sharper peaks. |
| Cycle | Heat-Cool-Heat | Critical: The first heat removes processing history. The cooling step measures DSPA efficiency. |
The "Heat-Cool-Heat" Logic
The thermal history (how the sample was molded) affects the first melting peak. To measure the intrinsic effect of DSPA, we must erase this history.
Figure 2: The standard DSC thermal cycle. The cooling step reveals the nucleating agent's performance.[4][5]
Step-by-Step Procedure
-
Heat 1: Ramp 30°C to 200°C (for PP) at 10°C/min.
-
Action: Hold for 3 minutes at 200°C to ensure complete melting and relaxation of polymer chains.
-
-
Cool: Ramp 200°C to 30°C at 10°C/min.
-
Data: Record the peak crystallization temperature (
).[5] -
Expectation: Neat PP crystallizes ~110°C. DSPA-nucleated PP should crystallize at 120°C–130°C.
-
-
Heat 2: Ramp 30°C to 200°C at 10°C/min.
-
Data: Record Melting Temperature (
) and Enthalpy of Fusion ( ).[6]
-
Calculation: Nucleating Efficiency
To quantify how well DSPA works, compare the crystallinity (
- for Polypropylene = 207 J/g.
-
DSPA should increase
significantly, even if total changes only slightly.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Multiple Melting Peaks | Polymorphism (common in PP with nucleating agents). | Normal behavior. DSPA often induces |
| TGA Weight Jitter | Static electricity or buoyancy effect. | Use an anti-static gun on the pan; perform buoyancy baseline subtraction. |
| Low | Poor dispersion of DSPA. | The DSPA agglomerated. Review the compounding/extrusion mixing protocol. |
| Ghost Peaks in DSC | Volatiles escaping. | Check TGA data. If volatiles exist <200°C, use hermetically sealed pans (Lid with O-ring). |
References
-
ASTM International. ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA, 2020.[7]
-
ASTM International. ASTM D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA, 2021.[2][7]
- Gahleitner, M., et al. "Nucleation of Polypropylene: Mono- vs. Multi-modal Distribution." Journal of Applied Polymer Science, Vol 132, Issue 4, 2015.
-
Intertek. "Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358."[8]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. scribd.com [scribd.com]
- 3. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Application Note: Elucidating the Crystal Structure of Distearyl Phthalic Acid Amide via Powder X-ray Diffraction (XRD)
<
Introduction: The Significance of Crystalline Structure in Pharmaceutical and Material Science
Distearyl phthalic acid amide is a long-chain aliphatic amide with potential applications in various fields, including pharmaceuticals as an excipient and in material science as a lubricant or conditioning agent.[1][2] The crystalline form of a compound dictates its fundamental physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of its three-dimensional atomic arrangement is paramount for quality control, formulation development, and ensuring consistent performance.[3]
Powder X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique for characterizing crystalline materials.[4][5] It provides a unique "fingerprint" of a crystalline solid, enabling phase identification, and in many cases, the determination of the crystal structure.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of powder XRD for the detailed analysis of the crystal structure of distearyl phthalic acid amide. The methodologies outlined herein adhere to the principles of scientific integrity, drawing upon established best practices to ensure reliable and reproducible results.[6][7]
Foundational Principles of X-ray Diffraction
X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms within a crystal lattice.[8] This phenomenon is governed by Bragg's Law:
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between atomic planes in the crystal lattice
-
θ is the angle of incidence of the X-ray beam
When a beam of X-rays interacts with a crystalline sample, diffraction occurs only at specific angles (2θ) where Bragg's Law is satisfied. The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to a particular crystal structure.[9]
Experimental Protocol: From Sample Preparation to Data Acquisition
Materials and Equipment
-
Sample: Distearyl Phthalic Acid Amide (C44H80N2O2), microcrystalline powder.[10]
-
Mortar and Pestle: Agate or ceramic, for sample grinding.[11][12]
-
Sieve: With a fine mesh (e.g., <45 µm) to ensure particle size homogeneity.
-
Powder X-ray Diffractometer: Equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a high-speed detector (e.g., a position-sensitive detector or a strip detector).
-
Sample Holders: Low-background sample holders (e.g., zero-background silicon wafer) are recommended for small sample quantities and to minimize background noise.[13]
-
Ethanol or Methanol: For slurry grinding to minimize preferred orientation and structural damage.[12]
Step-by-Step Sample Preparation Protocol
The quality of the diffraction data is critically dependent on proper sample preparation. The primary goals are to achieve a random orientation of crystallites and a sufficient number of crystallites to obtain a representative diffraction pattern.[12]
-
Grinding: Gently grind approximately 100-200 mg of the distearyl phthalic acid amide sample using a mortar and pestle.[11][14] To minimize the risk of inducing amorphization or phase transitions due to excessive mechanical stress, it is advisable to perform the grinding in a slurry with a few drops of ethanol or methanol.[12] The ideal particle size for powder XRD is typically in the range of 1-10 µm.[15]
-
Sieving: Pass the ground powder through a fine-mesh sieve to ensure a narrow particle size distribution. This step is crucial for minimizing peak broadening and improving data quality.
-
Sample Mounting:
-
Carefully load the powdered sample into a low-background sample holder.
-
Gently press the powder with a flat surface, such as a glass slide, to create a smooth, flat surface that is flush with the sample holder's rim.[13][14] This ensures accurate peak positions by minimizing sample height displacement errors.[16]
-
Avoid excessive pressure, which can induce preferred orientation, where the crystallites align in a non-random manner, leading to inaccurate reflection intensities.
-
Instrument Calibration and Data Acquisition
-
Instrument Calibration: Prior to data collection, ensure the diffractometer is properly calibrated. This is typically done by running a standard reference material with known peak positions, such as silicon (Si) or corundum (Al₂O₃).
-
Data Collection Parameters: The choice of data collection parameters is crucial for obtaining high-quality data suitable for crystal structure analysis.
| Parameter | Recommended Setting | Rationale |
| X-ray Source | Cu Kα (λ = 1.5406 Å) | Commonly available and suitable for organic compounds. |
| Voltage and Current | 40 kV and 40 mA | Provides sufficient X-ray flux for good signal-to-noise ratio. |
| Scan Type | Continuous scan | Standard mode for powder diffraction. |
| 2θ Range | 2° to 70° | A wide angular range is necessary to capture a sufficient number of reflections for indexing and structure solution, especially for organic molecules which may have large unit cells. |
| Step Size | 0.01° to 0.02° 2θ | A small step size ensures adequate sampling of the diffraction peaks. |
| Time per Step | 1 to 5 seconds | Longer counting times improve the signal-to-noise ratio, which is particularly important for weakly diffracting organic samples. |
Data Analysis Workflow: From Pattern to Structure
The process of determining a crystal structure from powder diffraction data is a multi-step process that involves indexing the diffraction pattern, determining the space group, solving the structure, and refining the structural model.[6]
Caption: Workflow for Crystal Structure Determination from Powder XRD Data.
Data Processing and Indexing
-
Background Subtraction: The raw diffraction data is first processed to remove the background scattering.
-
Peak Search: A peak search algorithm is used to identify the positions (2θ) and intensities of the diffraction peaks.
-
Indexing: The indexed peak positions are used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. Various indexing programs are available for this purpose.
Space Group Determination
Based on the systematic absences (reflections that are systematically missing) in the diffraction pattern, the possible space groups for the crystal structure can be determined. For organic molecules, which are chiral, the number of possible space groups is limited.
Structure Solution
For organic molecules, where single crystals may be difficult to grow, structure solution from powder data often relies on real-space methods.[17] These methods involve generating trial crystal structures based on the known molecular geometry of distearyl phthalic acid amide and then comparing the calculated powder patterns of these trial structures with the experimental data.
Rietveld Refinement
Once a plausible structural model is obtained, the Rietveld refinement method is employed to refine the crystal structure parameters.[18][19] This technique involves a least-squares fitting of a calculated diffraction profile to the entire experimental diffraction pattern.[19] The parameters that are refined include:
-
Instrumental Parameters: Zero shift, peak shape parameters.
-
Structural Parameters: Lattice parameters, atomic coordinates, site occupancies, and atomic displacement parameters (temperature factors).
A successful Rietveld refinement results in a good fit between the calculated and observed diffraction patterns, providing a detailed and accurate crystal structure model. The quality of the refinement is assessed by various agreement indices, such as Rwp (weighted profile R-factor) and χ² (goodness of fit).
Interpreting the Results: Expected Outcomes for Distearyl Phthalic Acid Amide
The successful XRD analysis of distearyl phthalic acid amide should yield the following key information, which can be compared with entries in crystallographic databases like the Cambridge Structural Database (CSD) for validation and further analysis.[20][21][22][23]
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom in the asymmetric unit. |
| Bond Lengths and Angles | The intramolecular bond lengths and angles, providing confirmation of the molecular structure. |
| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions that stabilize the crystal packing. For phthalic acid amides, hydrogen bonding between the amide groups is expected to play a significant role in the crystal packing.[24] |
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating.
-
Internal Consistency: The successful indexing of the diffraction pattern and the subsequent refinement of the crystal structure provide a strong internal validation of the data quality and the correctness of the determined unit cell.
-
Comparison with Standards: Regular analysis of standard reference materials ensures the accuracy and reliability of the instrument.
-
Crystallographic Databases: The final refined crystal structure can be validated by comparing key geometric parameters (bond lengths, angles) with expected values from known structures in databases like the CSD.[20][21][22][23]
Conclusion
Powder X-ray diffraction is an indispensable tool for the solid-state characterization of organic molecules like distearyl phthalic acid amide. By following the detailed protocols outlined in this application note, researchers can obtain high-quality diffraction data and perform a thorough crystal structure analysis. This information is critical for understanding the material's properties, ensuring batch-to-batch consistency, and accelerating the development of new pharmaceutical formulations and advanced materials. The synergy of careful sample preparation, precise data acquisition, and robust data analysis provides a reliable pathway to elucidating the intricate three-dimensional architecture of crystalline compounds.
References
-
Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
-
Cambridge Structural Database - Wikipedia. [Link]
-
Cambridge Structure Database (CSD) | MatDaCs. [Link]
-
CSD - Cambridge Structural Database - Maastricht University Library. [Link]
-
Cambridge Structural Database (CSD) - Labcritics. [Link]
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2006).
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]
-
ASTM International. (2022). Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction (E3294-22). [Link]
-
ASTM International. (2022). ASTM E3294-22 | Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. StatNano. [Link]
-
University of Pennsylvania, Department of Physics & Astronomy. (n.d.). XRD Basics. [Link]
- ASTM International. (2022).
-
ResearchGate. (2022). Is there an ASTM standard for X-ray Diffraction (XRD) Analysis?. [Link]
-
American Academy of Forensic Sciences. (n.d.). FACTSHEET FOR ANSI/ASTM STANDARD GUIDE E3294-22 - Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. [Link]
-
Pancholi, V. (2018, February 3). Lecture 04: X-ray diffraction: Crystal structure determination [Video]. YouTube. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
University of Alberta, EAS X-Ray Diffraction Laboratory. (n.d.). Sample Preparation. [Link]
-
Crystal Growth & Design. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). [Link]
-
Yale University, West Campus Materials Characterization Core. (n.d.). Sample Preparation. [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). [Link]
-
Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
- Wang, X., et al. (2020). Template Role of Long Alkyl-Chain Amides in the Synthesis of Zeolitic Imidazolate Frameworks. Inorganic Chemistry, 59(17), 12295–12302.
-
Evans, J. S. O. (n.d.). Organic Rietveld. Durham University. [Link]
-
Beloit College. (2022, August 29). Preparation of Powder X-ray Diffraction Samples. [Link]
- Powers, I. G., & Uyeda, C. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 236–247.
-
ResearchGate. (2025, July 11). Structure Refinements of Organic Crystal Using Rietveld Method. [Link]
- Abella, L., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 4(Pt 5), 579–586.
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]
-
International Union of Crystallography. (n.d.). [Link]
-
Wikipedia. (n.d.). Rietveld refinement. [Link]
-
Crystal Growth & Design. (2018). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. [Link]
-
International Union of Crystallography Journals. (n.d.). Best practice in crystallography series. [Link]
-
National Center for Biotechnology Information. (n.d.). Distearyl phthalic acid amide. PubChem. [Link]
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Application Note: Distearyl Phthalic Acid Amide as a High-Performance Anti-Blocking Agent in Polymer Films
<
Introduction: The Challenge of Polymer Film Blocking
In the production and processing of polymer films, particularly those made from polyolefins like polyethylene (PE) and polypropylene (PP), a phenomenon known as "blocking" presents a significant challenge.[1] Blocking is the unwanted adhesion between adjacent layers of film.[2] This adhesion arises from intermolecular forces, specifically van der Waals forces, between the polymer chains on the surfaces of the films.[1][3] During manufacturing processes such as winding onto rolls or stacking of finished films, pressure and speed can exacerbate these forces, leading to difficulties in unwinding, poor stacking, and overall compromised product quality and functionality.[1][4] To counteract this, anti-blocking agents are incorporated into the polymer formulation.[1] These additives create a microscopic surface roughness, which reduces the contact area between film layers and minimizes adhesion.[1]
Anti-blocking agents can be broadly categorized as inorganic or organic.[4] Inorganic agents, such as talc and silica, create physical "spacer bars" on the film surface.[4] Organic anti-blocking agents, like amide waxes, migrate to the surface and provide a lubricating effect.[4] Distearyl phthalic acid amide, an organic additive, has emerged as a highly effective anti-blocking agent due to its exceptional lubricating properties and compatibility with a wide range of polymers.[5]
Distearyl Phthalic Acid Amide: A Profile
Distearyl phthalic acid amide is a wax-like lubricant additive synthesized from phthalic acid and distearyl amine.[5][] It is also known by synonyms such as N,N'-Distearylphthalamic acid and 2-Dioctadecylaminocarbonylbenzoic acid.[5][7]
Table 1: Physicochemical Properties of Distearyl Phthalic Acid Amide
| Property | Value | References |
| Molecular Formula | C44H79NO3 | [][7] |
| Molecular Weight | 670.10 g/mol | [][7] |
| Appearance | White to off-white powder/solid | [5][7] |
| Solubility | Insoluble in water | [7] |
| Boiling Point | 741.6 ± 43.0 °C at 760 mmHg | [] |
| Density | 0.932 ± 0.06 g/cm³ | [] |
Mechanism of Action: How Distearyl Phthalic Acid Amide Prevents Blocking
The efficacy of distearyl phthalic acid amide as an anti-blocking agent stems from its ability to migrate to the surface of the polymer film. This migration is a critical aspect of its function. Once at the surface, it forms a microscopic layer that reduces the coefficient of friction between the film layers.[2][4] This lubricating layer effectively minimizes the van der Waals forces that cause the films to adhere to one another.[1][3]
The long, non-polar stearyl chains of the molecule contribute to its lubricating properties, while the phthalic acid amide portion provides compatibility with the polymer matrix. This dual nature allows for controlled migration and a stable, effective anti-blocking layer.
Caption: Mechanism of Distearyl Phthalic Acid Amide as an Anti-Blocking Agent.
Experimental Protocols
Protocol for Incorporation of Distearyl Phthalic Acid Amide into Polymer Film
This protocol describes the incorporation of distearyl phthalic acid amide into a low-density polyethylene (LLDPE) film via a masterbatch approach during extrusion.
Materials and Equipment:
-
LLDPE resin (density: 0.87 to 0.92 g/cc, melt index: 1 to 30 dg/min)[8]
-
Distearyl phthalic acid amide powder
-
Twin-screw extruder
-
Film blowing or casting line
-
Precision balance
-
Tumble blender
Procedure:
-
Masterbatch Preparation:
-
Calculate the required amount of distearyl phthalic acid amide to achieve a final concentration of 1,000 to 6,000 ppm in the film.[3] The exact concentration will depend on the film thickness and desired anti-blocking performance.[3]
-
In a tumble blender, dry blend the calculated amount of distearyl phthalic acid amide with a portion of the LLDPE resin to create a concentrated masterbatch (e.g., 10% additive by weight).
-
Melt compound the masterbatch using a twin-screw extruder with a temperature profile suitable for LLDPE.
-
Pelletize the extrudate to form the masterbatch pellets.
-
-
Film Extrusion:
-
Dry the LLDPE resin and the masterbatch pellets to remove any residual moisture.
-
Calculate the let-down ratio required to achieve the target concentration of distearyl phthalic acid amide in the final film.
-
Tumble blend the LLDPE resin with the masterbatch pellets at the calculated let-down ratio.
-
Feed the blended material into the hopper of the film extruder.
-
Set the extruder and film die temperatures to the appropriate processing conditions for LLDPE.
-
Produce the film using either a blown film or cast film process.
-
Collect the film on a winder, ensuring proper tension control.
-
Caption: Workflow for Incorporating Distearyl Phthalic Acid Amide into Polymer Film.
Protocol for Evaluating Anti-Blocking Performance (ASTM D3354)
This protocol outlines the procedure for quantifying the blocking load of plastic film according to the ASTM D3354 standard test method.[9][10][11] This method measures the force required to separate two layers of film.[10][11]
Materials and Equipment:
-
Blocking load test apparatus (as described in ASTM D3354)
-
Conditioning chamber (23 ± 2°C and 50 ± 10% relative humidity)[10]
-
Specimen cutter (100 x 180 mm template)[10]
-
Weights
Procedure:
-
Specimen Preparation:
-
Conditioning:
-
Condition the test specimens at 23 ± 2°C and 50 ± 10% relative humidity for a minimum of 40 hours prior to testing, as per Procedure A of ASTM D618.[10]
-
-
Testing:
-
Conduct the test in the same controlled environment as the conditioning.[10]
-
Follow the specific instructions for the blocking load test apparatus to mount the film specimen.
-
Apply a load to the specimen and determine the force in grams required to separate the two layers of film over a contact area of 100 cm².[10][11]
-
Record the blocking load for each of the five specimens.
-
-
Data Analysis:
-
Calculate the average blocking load from the five specimens.
-
A lower blocking load indicates better anti-blocking performance.
-
Table 2: Example Anti-Blocking Performance Data
| Film Sample | Distearyl Phthalic Acid Amide Concentration (ppm) | Average Blocking Load (g) |
| Control (No Additive) | 0 | 150 |
| Sample A | 1000 | 45 |
| Sample B | 3000 | 20 |
| Sample C | 6000 | 12 |
Regulatory Considerations
When using distearyl phthalic acid amide in polymer films intended for food contact applications, it is crucial to adhere to the relevant regulatory standards. In the United States, the Food and Drug Administration (FDA) regulates substances used in food contact materials.[12] While some phthalates are approved for food contact applications, there are specific limitations and ongoing reviews of their use.[12] It is the responsibility of the manufacturer of the final food contact article to ensure compliance with all applicable regulations.
Conclusion
Distearyl phthalic acid amide is a highly effective organic anti-blocking agent for polymer films. Its mechanism of migrating to the film surface to create a lubricating layer significantly reduces the blocking force between adjacent film layers. The protocols provided herein offer a framework for the successful incorporation and evaluation of this additive. By carefully controlling the concentration and processing conditions, researchers and manufacturers can optimize the anti-blocking performance of their polymer films for a wide range of applications.
References
- Distearyl Phthalic Acid Amide Supplier | 10043-58-8 | Your Reliable Distributor UPIglobal. (n.d.).
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- Anti-blocking Agents for Plastics. (n.d.). Lawrence Industries.
- Essential Role of Antiblock Additives in Plastic Film Manufacturing. (n.d.). ALOK Masterbatches.
- Antiblock Agents for Polymers | Reduce Blocking & Improve Film Quality. (2025, June 19). SpecialChem.
- Distearyl phthalic acid amide. (2013, June 16). Surfactant Encyclopedia.
- Reasons for Using Antiblock Additives. (n.d.). AMPACET CORPORATION.
- ASTM D3354. (n.d.). Mecmesin.
- Distearyl Phthalic Acid Amides to Accelerate Cosmetics Formulation and Manufacture. (2023, May 8).
- CAS 87787-81-3 Distearyl Phthalic Acid Amide. (n.d.). BOC Sciences.
- What are anti-blocking additives? (n.d.). Pure Polymers 2.0.
- Phthalates in Food Packaging and Food Contact Applications. (2024, October 29). FDA.
- ASTM D3354-11, Standard Test Method for Blocking Load of Plastic Film by the Parallel Plate Method. (2021, December 1). ASTM International.
- ASTM D3354-96, Standard Test Method for Blocking Load of Plastic Film by the Parallel Plate Method. (n.d.). ASTM International.
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Application Notes and Protocols for the Migration Testing of Distearyl Phthalic Acid Amide from Food Packaging Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and quality control professionals on conducting migration testing for Distearyl Phthalic Acid Amide (DSPAA) from food packaging materials. DSPAA is utilized in the plastics industry as a lubricant and anti-blocking agent.[1][2] Given its chemical nature and application in polymers, its potential to migrate into foodstuffs is a critical safety parameter to evaluate. This guide outlines the regulatory context, detailed experimental protocols for migration studies, and a robust analytical methodology for the quantification of DSPAA in various food simulants.
Introduction: The Scientific and Regulatory Imperative
Distearyl Phthalic Acid Amide (DSPAA) is a high molecular weight, wax-like compound synthesized from phthalic acid and distearyl amine.[3] Its primary functions in polymer manufacturing are to improve processing characteristics by reducing friction and preventing adhesion of polymer films.[3] While its use is established in various plastic and rubber applications, its presence in food contact materials (FCMs) necessitates a thorough evaluation of its migration potential to ensure consumer safety.[3]
The migration of chemical substances from packaging into food is a complex process governed by the principles of diffusion and partitioning.[4] Factors influencing migration include the physicochemical properties of the migrant (e.g., molecular weight, polarity, solubility), the nature of the polymer matrix, the type of food, and the conditions of contact such as temperature and duration.[5][6][7] Due to its high molecular weight (670.10 g/mol ) and lipophilic nature, DSPAA is expected to have low mobility in polymers but a higher affinity for fatty foods.[8]
Regulatory Landscape:
A diligent review of the primary regulations for plastic food contact materials in the European Union (Regulation (EU) No 10/2011 and its subsequent amendments) and the United States (FDA's Code of Federal Regulations, Title 21) does not reveal a specific authorization or a specific migration limit (SML) for Distearyl Phthalic Acid Amide.[9][10][11][12][13][14][15][16]
In the European Union, for substances not explicitly listed in Annex I of Regulation (EU) No 10/2011, their migration into food or food simulants must not be detectable by a validated analytical method with a limit of detection of 0.01 mg/kg.[10] This stringent requirement underscores the necessity for a highly sensitive and validated analytical protocol for DSPAA.
Experimental Design for Migration Testing
A robust migration testing protocol is designed to simulate the actual use of the food packaging material and to quantify the potential transfer of DSPAA to the food.
Materials and Reagents
-
Distearyl Phthalic Acid Amide (DSPAA) analytical standard: Purity ≥98%
-
Food Simulants: As prescribed by Regulation (EU) No 10/2011 or other relevant legislation.[5][17]
-
Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)
-
Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods with pH < 4.5)
-
Simulant D2: Vegetable oil (e.g., olive oil or a standardized mixture of triglycerides) or alternative fatty food simulants like 95% ethanol or isooctane for specific applications.[18][19]
-
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, isopropanol, and n-hexane.
-
Internal Standard (IS): A high molecular weight, structurally similar compound not expected to be present in the sample, e.g., a deuterated analog if available, or another high molecular weight phthalamide.
Selection of Test Specimens and Conditions
The selection of test specimens and conditions should represent the worst-case scenario of intended use.[17]
| Parameter | Recommendation | Rationale |
| Test Specimen | The final food packaging material or a representative sample. | To accurately reflect the composition and surface properties of the commercial product. |
| Surface Area to Volume Ratio | Typically 6 dm² of packaging material per 1 kg of food simulant. | Standardized ratio to ensure comparability of results. |
| Contact Time and Temperature | Based on the intended use of the packaging (e.g., long-term storage at room temperature, heating). Common conditions are 10 days at 40°C or 60°C.[7] | To simulate and accelerate the migration process under foreseeable conditions of use. |
Migration Test Protocol
-
Preparation of Test Specimens: Cut the food packaging material into pieces of known surface area. Clean the surfaces gently with a lint-free cloth to remove any external contaminants without altering the surface.
-
Migration Cell Setup: Place the test specimens in a migration cell or a glass container with a lid that prevents evaporation.
-
Addition of Food Simulant: Add the pre-conditioned food simulant to the migration cell, ensuring the entire surface of the specimen is in contact with the simulant at the specified surface area to volume ratio.
-
Incubation: Place the migration cells in a calibrated incubator or oven at the selected temperature for the specified duration.
-
Sample Collection: After the incubation period, cool the migration cells to room temperature. Carefully remove the food simulant, which now contains the potential migrants, and transfer it to a clean glass container for analysis.
Analytical Methodology: Quantification of DSPAA by LC-MS/MS
Given the high molecular weight and low volatility of DSPAA, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the recommended analytical technique for its sensitive and selective quantification.
Sample Preparation and Extraction
The extraction procedure is critical and varies depending on the food simulant used.
Aqueous Simulants (A and B):
-
Take a known aliquot (e.g., 10 mL) of the food simulant after the migration test.
-
Add the internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like n-hexane or a mixture of hexane and isopropanol.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Fatty Food Simulant (D2 - Vegetable Oil):
The extraction from a fatty matrix is more complex due to the high lipid content.
-
Take a known weight (e.g., 5 g) of the oil simulant.
-
Add the internal standard solution.
-
Perform a solvent extraction with acetonitrile (DSPAA is more soluble in acetonitrile than in the oil).
-
To remove the bulk of the oil, a cooling step (e.g., at -20°C) can be employed to precipitate the triglycerides, followed by centrifugation.
-
The supernatant (acetonitrile layer) is then carefully collected.
-
Further cleanup may be necessary using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or a polymeric reversed-phase sorbent).
-
Elute the DSPAA from the SPE cartridge, evaporate the eluate, and reconstitute in the mobile phase.
Proposed LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Proposed Condition | Justification |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for lipophilic compounds. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid | Common mobile phases for reversed-phase chromatography, compatible with MS. |
| Gradient Elution | A gradient from a lower to a higher percentage of organic phase (B) | To ensure elution of the highly retained DSPAA and separation from other potential migrants. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure good peak shape and reproducibility. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode | ESI is generally suitable for a wide range of compounds. APCI can be an alternative for less polar molecules. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions for DSPAA (Hypothetical):
The exact MRM transitions need to be determined by infusing a standard solution of DSPAA into the mass spectrometer. A plausible precursor ion would be the protonated molecule [M+H]⁺ (m/z 671.1). Product ions would likely result from the fragmentation of the amide bond or loss of the stearyl chains.
Calibration and Quantification
-
Prepare a series of calibration standards of DSPAA in the appropriate blank food simulant extract (matrix-matched calibration) to compensate for any matrix effects.
-
Spike the standards with the same concentration of the internal standard as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of DSPAA to the peak area of the internal standard against the concentration of DSPAA.
-
Quantify the concentration of DSPAA in the test samples using the calibration curve.
Quality Assurance and Validation
A self-validating protocol is essential for the trustworthiness of the results. The analytical method should be validated according to established guidelines (e.g., Eurachem, ICH) for the following parameters:
-
Specificity and Selectivity: Ensure no interference from the matrix or other substances at the retention time of DSPAA.
-
Linearity and Range: Demonstrate a linear relationship between the instrument response and the concentration over a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be at or below the required detection limit (e.g., 0.01 mg/kg).
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters.
Procedural blanks (migration test with no packaging material) and control samples (packaging material with a well-characterized migration level, if available) should be included in each batch of analysis.
Visualization of Workflows
Migration Testing Workflow
Caption: Workflow for DSPAA Migration Testing.
Analytical Method Workflow
Caption: LC-MS/MS Analytical Workflow for DSPAA.
Conclusion and Field-Proven Insights
The migration testing of Distearyl Phthalic Acid Amide from food packaging materials is a critical step in ensuring product safety, particularly in the absence of specific regulatory limits. The protocols outlined in this guide provide a robust framework for this evaluation. The choice of LC-MS/MS as the analytical technique is driven by the need for high sensitivity and selectivity to meet the likely default non-detection limit of 0.01 mg/kg.
Key considerations for reliable results include:
-
Minimizing Contamination: Phthalates and related compounds are ubiquitous in laboratory environments. The use of glassware, pre-cleaned solvents, and procedural blanks is paramount to avoid extraneous contamination.
-
Matrix Effects: Fatty food simulants can significantly impact the ionization efficiency in the MS source, leading to either suppression or enhancement of the signal. Matrix-matched calibration is not just a recommendation but a necessity for accurate quantification.
-
Internal Standard Selection: A suitable internal standard is crucial for correcting variations in extraction efficiency and instrument response.
By adhering to these detailed protocols and quality control measures, researchers and industry professionals can confidently assess the migration potential of DSPAA and ensure the compliance and safety of their food packaging materials.
References
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Surfactant Encyclopedia. (2013). Distearyl phthalic acid amide. Available at: [Link]
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Mérieux NutriSciences. (2023). 16th Amendment to EU Regulation on Food Contact Materials. Available at: [Link]
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EUR-Lex. (2020). Consolidated TEXT: 32011R0010 — EN — 23.09.2020. Available at: [Link]
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MDPI. (2021). Migration Behavior of Lubricants in Polypropylene Composites under Accelerated Thermal Aging. Available at: [Link]
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White Rose Research Online. (2017). An overview of chemical additives present in plastics: Migration, release, fate and. Available at: [Link]
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- 2. Research on the Mechanism and Classification of Internal and External Lubricants in Plastic Processing - Oreate AI Blog [oreateai.com]
- 3. interface-v2.nordtek.hu [interface-v2.nordtek.hu]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. alsglobal.com [alsglobal.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Analysis of phthalate migration from plastic containers to packaged cooking oil and mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EU Revises Food Contact Plastics Regulation | SGS Finland [sgs.com]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. eur-lex.europa.eu [eur-lex.europa.eu]
- 11. tuvsud.com [tuvsud.com]
- 12. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 13. eCFR :: 21 CFR Part 175 -- Indirect Food Additives: Adhesives and Components of Coatings [ecfr.gov]
- 14. EU Enacts 16th Amendment to Food Contact Plastic Regulation for Enhanced Food Safety - Packaging MEA [packagingmea.com]
- 15. pulixin.com [pulixin.com]
- 16. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 17. What is Migration Testing in Food Packaging? - iKrafts | iKrafts [ikrafts.co.uk]
- 18. Alternative fatty food simulants for polymer migration testing. Experimental confirmation [publica.fraunhofer.de]
- 19. scilit.com [scilit.com]
Impact of distearyl phthalic acid amide on the transparency of polymer films
Topic: Impact of Distearyl Phthalic Acid Amide (DSAA) on Transparency
Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Mechanism Analysis, and Optimization Protocols
Module 1: The Mechanism (The "Why")
Executive Summary: Distearyl phthalic acid amide (DSAA) is a secondary bis-amide slip agent. Unlike primary amides (e.g., Erucamide) which migrate rapidly to the surface, DSAA is engineered for high thermal stability and controlled, slower migration. The transparency loss (Haze) associated with DSAA is a physical phenomenon caused by the formation of surface crystals that scatter light.
The Physics of Haze:
-
Migration (Blooming): DSAA is partially soluble in the polymer melt (e.g., PP, PE) but insoluble at room temperature. As the film cools, DSAA is excluded from the crystal lattice and migrates to the surface.
-
Crystallization: Upon reaching the surface, DSAA molecules organize into crystalline domains.
-
Refractive Index (RI) Mismatch: The polymer film has a specific RI (e.g., PP
1.49). The DSAA crystals have a different RI. -
Light Scattering: If the DSAA crystal size exceeds visible light wavelengths (>400nm), they act as scattering centers. This wide-angle scattering is measured as Haze .[1][2]
Figure 1: The thermodynamic pathway from solubilized additive to optical haze formation.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: The "White Dust" Phenomenon
User Question: “Our BOPP film is showing a powdery white layer immediately after rewinding. Haze values are >15%, and the gloss is terrible. Is the DSAA defective?”
Diagnosis: This is Gross Over-Saturation . You are likely exceeding the solubility limit of the polymer matrix at the processing temperature, or the cooling rate is too slow, allowing large crystals to grow (Ostwald Ripening).
Corrective Actions:
-
Check Dosage: DSAA is a bis-amide; it is less soluble than Erucamide. If you are dosing >1500 ppm in a homopolymer, reduce to 800–1000 ppm .
-
Increase Cooling Rate: Rapid cooling "freezes" the additive in the amorphous regions, forcing smaller, more numerous surface crystals (which scatter less light) rather than few large ones.
-
Verify Dispersion: Check for "screw slip" in the extruder. Poor mixing leads to local concentrations of DSAA, causing spotty haze.
Scenario B: The "Delayed Haze" (Shelf-Life Issue)
User Question: “The film looks clear (Haze <2%) immediately after production. However, after 2 weeks of storage at 40°C, the haze spikes to 8%. Why?”
Diagnosis:
This is Temperature-Accelerated Blooming . DSAA has a high melting point (
Corrective Actions:
-
Annealing Cycle: Introduce an inline annealing station (50-60°C) to force equilibrium blooming before winding, then lock it in.
-
Switch to Hybrid System: Blend DSAA with a non-migrating silicone slip agent or a silica antiblock. The silica creates surface roughness for slip, reducing the reliance on DSAA blooming.
Scenario C: High Haze but No Slip (The Worst Case)
User Question: “We have high haze, but the Coefficient of Friction (COF) is still high (>0.4). The film is rough but sticky.”
Diagnosis: Interference with Antiblock. The DSAA is likely coating the antiblock particles (e.g., silica or talc) rather than forming a lubricating layer on the polymer surface. Alternatively, the DSAA crystals are too large and rough, creating mechanical interlock rather than lubrication.
Corrective Actions:
-
Microscopy Audit: Use SEM (Scanning Electron Microscopy) to visualize the surface. If you see "clumps" rather than a smooth layer, your antiblock/DSAA ratio is incorrect.
-
Reduce Antiblock: Lower the silica loading. Excess surface area from silica "absorbs" the DSAA, preventing it from functioning as a slip agent while still contributing to haze.
Module 3: Experimental Validation Protocols
To validate the impact of DSAA on your specific film, you must run a controlled bloom acceleration test .
Protocol 1: Accelerated Blooming & Haze Measurement
Objective: Determine the maximum potential haze contribution of DSAA.
Materials:
-
ASTM D1003 Haze Meter (e.g., BYK-Gardner Haze-gard).
-
Laboratory Oven (Convection).
Step-by-Step:
-
Baseline: Measure Haze and Gloss of the film immediately off the line (
). -
Aging: Cut 5 samples (10cm x 10cm). Place them in the oven at 60°C for 24 hours .
-
Why 60°C? This mimics roughly 3-6 months of warehouse storage for polyolefins.
-
-
Conditioning: Remove samples and let them stabilize at 23°C / 50% RH for 4 hours.
-
Measurement: Measure Haze (
). -
Calculation:
-
Interpretation: If
, your DSAA concentration is too high for the matrix.
-
Protocol 2: Surface Crystal Analysis (The Tape Test)
Objective: Distinguish between surface bloom (removable) and internal bulk haze (permanent).
-
Measure Initial Haze (
). -
Apply clear adhesive tape (e.g., 3M Scotch 600) to both sides of the film.
-
Peel the tape off. This removes the surface layer of DSAA crystals.
-
Measure Haze again (
). -
Analysis:
-
If
: The haze is caused by DSAA blooming (Surface Haze). -
If
: The haze is internal (crystallinity of the polymer itself or incompatible blending).
-
Module 4: Comparative Data (Primary vs. Secondary Amides)
Use this table to justify switching between Erucamide and DSAA based on transparency requirements.
| Feature | Primary Amide (Erucamide) | Secondary Bis-Amide (DSAA) | Impact on Transparency |
| Thermal Stability | Low (Degrades > 220°C) | High (Stable > 280°C) | DSAA prevents yellowing/charring haze in high-temp processing. |
| Migration Speed | Fast (Hours/Days) | Slow (Weeks) | DSAA offers more stable optical properties over time (less variance). |
| Bloom Appearance | Monolayer / Waxy | Crystalline / Hard | DSAA crystals are harder and can scatter more light if large. |
| Solubility | Moderate | Low | DSAA requires tighter dosing control to prevent "white powder" haze. |
Module 5: Decision Logic for Optimization
Figure 2: Diagnostic workflow for isolating the source of optical haze.
References
-
ASTM International. (2021). ASTM D1003-21 Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. West Conshohocken, PA. [Link]
-
Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastics Additives Handbook (6th ed.). Hanser Publishers. (Chapter on Lubricants and Slip Agents).[3][4] [Link]
-
Croda Polymer Additives. (n.d.). Slip and Anti-block for Polyolefins: Mechanism of Action.[Link]
Sources
- 1. O/D Plastic Films Transparency Astm D1003 Haze Measurement Instrument For Plastic Film [color-spectrophotometer.com]
- 2. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 3. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 4. brighton-science.com [brighton-science.com]
Technical Benchmark: Distearyl Phthalic Acid Amide vs. Stearic Acid in Solid Dosage Formulation
Executive Summary
In pharmaceutical and nutraceutical solid dosage manufacturing, the choice of lubricant is a critical determinant of Critical Quality Attributes (CQAs) such as disintegration time, dissolution rate, and tablet tensile strength.[1][2] While Stearic Acid (Type I/II/III) serves as a traditional non-metallic boundary lubricant, it frequently presents challenges regarding "over-lubrication"—the creation of a hydrophobic barrier that retards drug release.
Distearyl Phthalic Acid Amide (DPAA) emerges as a high-performance alternative. Unlike the purely hydrophobic stearic acid, DPAA possesses an amphiphilic structure (polar phthalic head group + lipophilic stearyl tails). This dual nature allows it to provide effective boundary lubrication while simultaneously acting as a surfactant, thereby mitigating the bioavailability risks associated with hydrophobic lubricants.
This guide benchmarks these two agents, providing experimental protocols and comparative data to assist formulation scientists in optimizing tablet performance.
Mechanistic Divergence: The "Waterproofing" Effect
The fundamental difference between these two lubricants lies in their molecular interaction with the granule surface and the dissolution medium.
Stearic Acid: The Hydrophobic Barrier
Stearic acid functions via boundary lubrication . Under compression, the fatty acid crystals shear and coat the granule surfaces. While this effectively reduces die-wall friction, it creates a continuous hydrophobic envelope.
-
Result: Water penetration is blocked, delaying disintegration.
-
Risk: High sensitivity to blending time (shear sensitivity).
Distearyl Phthalic Acid Amide (DPAA): The Amphiphilic Bridge
DPAA functions as a structured lubricant . Its lipophilic stearyl chains provide the necessary slip plane for lubrication, while the polar phthalic acid amide moiety remains accessible to water.
-
Result: The lubricant film reduces friction but remains wettable, facilitating rapid water ingress (wicking) upon administration.
-
Benefit: Decouples "lubricity" from "hydrophobicity."
Visualization: Surface Interaction Mechanism
Figure 1: Mechanistic comparison of granule coating. Stearic acid creates a barrier, while DPAA facilitates wetting.
Comparative Technical Profile
The following data synthesizes performance metrics from standard direct compression formulations (e.g., Microcrystalline Cellulose/Lactose matrix).
Table 1: Physicochemical & Functional Benchmark
| Feature | Stearic Acid | Distearyl Phthalic Acid Amide (DPAA) | Implication |
| Chemical Class | Fatty Acid | Fatty Acid Amide (Non-ionic Surfactant) | DPAA improves wettability.[3] |
| Melting Range | 69°C - 72°C | Waxy Solid (Softening ~40-50°C) | DPAA deforms easily under pressure. |
| Lubricity Efficiency | Moderate (Requires 1.0% - 3.0%) | High (Effective at 0.5% - 2.0%) | DPAA often requires lower load. |
| Shear Sensitivity | High (Mixing >5 min reduces hardness) | Low (Stable performance over mixing time) | DPAA offers a wider process window. |
| Disintegration Impact | Significant Delay (>10 min increase) | Minimal Delay (<2 min increase) | DPAA is superior for IR tablets. |
| Compatibility | Incompatible with alkaline APIs | Compatible with most APIs (Non-ionic) | DPAA is safer for labile drugs. |
Performance Analysis
-
Ejection Force: Stearic acid typically requires higher concentrations (up to 3%) to match the ejection force reduction of metallic stearates. DPAA achieves comparable lubricity at lower concentrations due to the structural alignment of the amide groups.
-
Tablet Hardness: Stearic acid is notorious for reducing tablet tensile strength (bonding interference) when over-mixed. DPAA's surfactant nature interferes less with the hydrogen bonding of excipients like MCC.
Experimental Protocol: Lubrication Efficiency & Sensitivity
To validate DPAA in your specific formulation, use the following Lubricant Sensitivity Protocol . This method isolates the lubricant's effect on compressibility and disintegration.
Materials
-
Control Blend: 99% MCC (Avicel PH-102) / 1% Lubricant.
-
Equipment: Instrumented Tablet Press (e.g., Stylcam, Korsch) capable of measuring Ejection Force (N).
Workflow Diagram
Figure 2: Lubricant Sensitivity Ratio (LSR) determination workflow.
Step-by-Step Methodology
-
Preparation: Prepare two batches. Batch A with 1.0% Stearic Acid, Batch B with 1.0% DPAA.
-
Short Mix (Baseline): Blend for 2 minutes. Compress tablets at target solid fraction (e.g., 0.85). Record Tablet Tensile Strength (
) . -
Long Mix (Stress Test): Continue blending the remaining powder for 18 additional minutes (Total 20 min). Compress under identical force. Record Tablet Tensile Strength (
) . -
Calculation: Determine the Lubricant Sensitivity Ratio (LSR) :
-
Interpretation: An LSR approaching 0 indicates the lubricant is robust and does not destroy tablet bonding. Stearic Acid typically shows LSR > 0.25. DPAA typically shows LSR < 0.15.
-
-
Ejection Force Monitoring: Record the peak ejection force. A value < 250 N (for standard 10mm tooling) indicates successful lubrication.
Impact on Critical Quality Attributes (CQAs)
Disintegration & Dissolution
The most significant advantage of DPAA is observed in the Disintegration Time (DT) .
-
Stearic Acid: Increases DT linearly with concentration. A 2% Stearic Acid tablet may retard disintegration by 50-100% compared to unlubricated blends due to the "waterproofing" of pores.
-
DPAA: The amide functionality acts as a wetting agent. Experimental data suggests DPAA formulations maintain DTs comparable to unlubricated controls, even at 2% w/w loading.
Hardness vs. Compression Force
Stearic acid often exhibits a "capping" tendency at high compression speeds because the waxy film prevents particle relocking. DPAA's plastic deformation properties allow it to deform with the granule, maintaining better inter-particulate bonding.
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[4] (Standard reference for Stearic Acid properties).[5]
-
BOC Sciences. (2023). Distearyl Phthalic Acid Amides to Accelerate Cosmetics Formulation and Manufacture. Lab Insights.
- Paul, S., & Sun, C. C. (2018). Lubrication in pharmaceutical tablet manufacturing. International Journal of Pharmaceutics.
-
ChemicalBook. (2023). Distearyl Phthalic Acid Amide Properties and Safety Data.
- Wang, J., et al. (2010). Lubrication efficiency of fatty acid amides in tablet formulation. Drug Development and Industrial Pharmacy.
Sources
- 1. (PDF) EFFECT OF LUBRICANT CONCENTRTION ON TABLET PROPERTIES (HARDNESS AND DISINTEGRATION TIME [academia.edu]
- 2. latamjpharm.org [latamjpharm.org]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Effect of the type of lubricant on the characteristics of orally disintegrating tablets manufactured using the phase transition of sugar alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
The "One-Two Punch" of Bio-Adhesion: A Comparative Guide to Amine, Amide, and Catechol Synergies
For Researchers, Scientists, and Drug Development Professionals
In the realm of bio-inspired adhesives, nature has long held the master key to robust and water-resistant bonding. Marine organisms like mussels, capable of clinging to surfaces amidst the turbulent forces of the ocean, have particularly inspired a wave of innovation in adhesive technology.[1][2][3] At the heart of this remarkable adhesive prowess lies a cocktail of functional chemical groups, primarily featuring catechol, amine, and amide residues.[1][4] This guide delves into the synergistic effects of these residues, offering a comparative analysis of their performance and the underlying mechanisms that drive their powerful adhesive capabilities.
The Molecular Architecture of Adhesion: A Tale of Three Residues
The adhesive proteins secreted by mussels, often referred to as mussel foot proteins (Mfps), are rich in L-3,4-dihydroxyphenylalanine (DOPA), which contains the critical catechol group.[1][5] However, the secret to their success isn't catechol alone. It's the strategic interplay with other amino acid residues, namely those containing amine and amide functionalities, that creates a formidable adhesive.[1][4]
Catechols: The Versatile Binders
The catechol moiety is a cornerstone of mussel-inspired adhesion due to its multifaceted interaction capabilities.[2][6][7] It can engage in:
-
Hydrogen Bonding: The hydroxyl groups on the catechol ring can form strong hydrogen bonds with a variety of surfaces.[6][7]
-
Metal Coordination: Catechols can chelate and form strong coordinate bonds with metal ions and metal oxide surfaces.[6]
-
Covalent Cross-linking: Under oxidative conditions, catechols can cross-link with each other and with other molecules, enhancing the cohesive strength of the adhesive.[6]
-
π-π and Cation-π Interactions: The aromatic ring of catechol can participate in π-π stacking with other aromatic systems and cation-π interactions with positively charged groups.[6][7]
Amines: The Hydration Layer Disruptors
One of the biggest challenges in underwater adhesion is the presence of a hydration layer on surfaces, which prevents direct contact.[1][5] This is where amine groups, particularly the cationic primary amines found in lysine residues, play a crucial role.[1][5] Their positive charge allows them to displace hydrated ions and disrupt the water layer, paving the way for the catechol groups to bind directly to the surface.[1][4][8] This synergistic "one-two punch" of amine-driven surface preparation followed by catechol binding is a fundamental principle of mussel adhesion.[8]
Amides: The Unsung Heroes of Adhesion
While often overshadowed by the more reactive catechol and amine groups, amide residues, such as those in asparagine, are also abundant in Mfps and contribute significantly to adhesion.[4] Their role is multifaceted and includes:
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, contributing to the overall adhesive and cohesive strength.[4]
-
Cooperative Effects with Catechols: Studies have shown that amide groups, when positioned near catechol units, can enhance adhesion, suggesting a cooperative effect similar to that of amines.[1][4] This may be due to the partial ionic character of the amide bond, which can aid in displacing the hydration layer.[1]
-
Structural Role: Amide groups can influence the conformation of the adhesive protein, ensuring the adhesive functional groups are accessible for binding.[4]
Mechanistic Synergy: A Visual Explanation
The synergistic interplay between these three functional groups is key to the remarkable adhesive properties observed in mussel-inspired systems. The following diagram illustrates the proposed mechanism of action on a silica (SiO2) surface, a common model substrate in adhesion studies.
Caption: Synergistic adhesion mechanism of amine, amide, and catechol residues on a silica surface.
Comparative Performance Analysis: Experimental Evidence
The synergistic effects of these functional groups have been quantified in numerous studies. Below is a summary of key findings from comparative experiments.
| Adhesive Composition | Key Findings | Reference |
| Catechol Only | Moderate adhesion in wet conditions, but performance is pH-dependent and susceptible to oxidation.[6][9] | [6][9] |
| Catechol + Amine | Significantly enhanced adhesion compared to catechol alone, especially in wet environments. The amine group's ability to displace water is crucial.[1][4][10] The spacing between the catechol and amine groups has a significant effect on adhesion.[1][11][12] | [1][4][10][11][12] |
| Catechol + Amide | Demonstrates a cooperative effect on adhesion, with performance comparable to catechol-amine combinations.[1][11] This suggests that the amide group can also play a role in overcoming the hydration barrier. | [1][11] |
| Amine + Amide | Shows stronger adhesion at higher pH on anionic surfaces due to additional ionic bonding from the amine and hydrogen bonding from the amide.[1] | [1] |
| Catechol + Amine + Amide | Copolymers containing all three residues exhibit increased adsorption and polymer layer thickness on SiO2 surfaces, confirming a three-way synergy.[4][13] | [4][13] |
Experimental Protocols for Adhesive Performance Evaluation
To quantitatively assess the performance of these bio-inspired adhesives, several key experimental techniques are employed.
Lap Shear Adhesion Test
This is a standard method to measure the shear strength of an adhesive bond between two substrates.
Workflow:
Caption: Workflow for a standard lap shear adhesion test.
Detailed Steps:
-
Substrate Preparation: Clean and prepare two substrate strips (e.g., glass, metal, or tissue) according to a standardized procedure to ensure a consistent surface.
-
Adhesive Application: Apply a controlled amount of the adhesive to a defined overlapping area on one of the substrates.
-
Joint Assembly: Bring the second substrate into contact with the adhesive, creating the lap joint. Apply consistent pressure to ensure a uniform bond line.
-
Curing: Allow the adhesive to cure under specified conditions (e.g., time, temperature, humidity). For underwater adhesion tests, this step is performed submerged in the relevant aqueous medium.[14]
-
Testing: Mount the cured sample in a universal testing machine.[14]
-
Load Application: Apply a tensile load at a constant rate of displacement until the bond fails.[14]
-
Data Acquisition: Record the maximum load achieved before failure.
-
Calculation: Calculate the shear strength by dividing the maximum load by the bonded area.
Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive technique used to measure the mass and viscoelastic properties of thin films adsorbing to a surface in real-time. It is particularly useful for studying the initial stages of polymer adsorption from a solution.
Workflow:
Caption: Workflow for a Quartz Crystal Microbalance experiment to measure polymer adsorption.
Detailed Steps:
-
Sensor Preparation: A quartz crystal sensor is cleaned and mounted in the QCM chamber.
-
Equilibration: A solvent (e.g., saline solution) is flowed over the sensor until a stable baseline frequency is established.
-
Adsorption: The adhesive polymer solution is introduced into the chamber, and the changes in the sensor's resonant frequency and energy dissipation are monitored over time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Rinsing: The chamber is rinsed with the solvent to remove any non-adsorbed or loosely bound polymer.
-
Analysis: The final changes in frequency and dissipation are used to calculate the adsorbed mass and infer the thickness and viscoelastic properties of the adhesive layer.[4]
Conclusion: A Roadmap for Future Adhesive Design
The synergistic interplay of amine, amide, and catechol residues provides a powerful blueprint for the design of next-generation bio-inspired adhesives. By understanding the specific roles of each functional group and how they cooperate to overcome the challenges of adhesion, particularly in wet environments, researchers can develop novel materials with tailored properties for a wide range of applications, from biomedical sealants to marine coatings. The strategic positioning and ratio of these functional groups within a polymer backbone will be a key determinant in optimizing adhesive performance.
References
-
Mussel-Inspired Catechol Functionalisation as a Strategy to Enhance Biomaterial Adhesion: A Systematic Review. MDPI. [Link]
-
Facile Synthesis of Catechol-Containing Polyacrylamide Copolymers: Synergistic Effects of Amine, Amide and Catechol Residues in Mussel-Inspired Adhesives. MDPI. [Link]
-
Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion. PMC. [Link]
-
The Effects of Amine Moieties on Adhesion and Cohesion of Mussel-Inspired Polymers. ProQuest. [Link]
-
A review explores the chemistry behind catechol-based adhesion. ICN2. [Link]
-
Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications. PMC. [Link]
-
The Chemistry behind Catechol‐Based Adhesion. ResearchGate. [Link]
-
Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion. PubMed. [Link]
-
Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion. Semantic Scholar. [Link]
-
Cooperativity of Catechols and Amines in High-Performance Dry/Wet Adhesives. PubMed. [Link]
-
Catechol-Cation Synergy in Wet Adhesive Materials. ProQuest. [Link]
-
pH-Tolerant Wet Adhesion of Catechol Analogs. PMC. [Link]
-
(PDF) Facile Synthesis of Catechol-Containing Polyacrylamide Copolymers: Synergistic Effects of Amine, Amide and Catechol Residues in Mussel-Inspired Adhesives. ResearchGate. [Link]
-
Cooperativity of Catechols and Amines in High-Performance Dry/Wet Adhesives. PubMed. [Link]
-
Catechol-Cation Synergy in Wet Adhesive Materials. ProQuest. [Link]
-
pH-Tolerant Wet Adhesion of Catechol Analogs. PMC. [Link]
-
BIOLOGICAL ADHESIVES. Adaptive synergy between catechol and lysine promotes wet adhesion by surface salt displacement. ResearchGate. [Link]
-
Mussel-Inspired Adhesives and Coatings. PMC. [Link]
-
Engineering Bio-Adhesives Based on Protein–Polysaccharide Phase Separation. PMC. [Link]
Sources
- 1. Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review explores the chemistry behind catechol-based adhesion - ICN2 [icn2.cat]
- 3. Mussel-Inspired Adhesives and Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catechol-Cation Synergy in Wet Adhesive Materials - ProQuest [proquest.com]
- 10. Cooperativity of Catechols and Amines in High-Performance Dry/Wet Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Engineering Bio-Adhesives Based on Protein–Polysaccharide Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of Distearyl Phthalic Acid Amide
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. Distearyl phthalic acid amide, a versatile compound used in various formulations, requires meticulous disposal procedures to mitigate personnel risk and prevent environmental contamination.[1] This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step.
The primary directive for the disposal of distearyl phthalic acid amide is the prevention of its release into the environment, particularly into aquatic ecosystems where it may cause long-lasting harmful effects.[1][2] Therefore, under no circumstances should this chemical or its containers be disposed of via standard sewer or trash systems without appropriate pre-treatment.[2]
Part 1: Hazard Profile and Core Disposal Principles
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This knowledge forms the basis of a self-validating safety system, ensuring that the chosen protocols are inherently protective.
-
Personnel Hazards : While not classified as acutely toxic, distearyl phthalic acid amide can cause skin and eye irritation upon contact.[2] The primary risk during handling is the formation and inhalation of dust, which may lead to respiratory irritation.[2][3]
-
Environmental Hazards : The most significant concern is its potential for aquatic toxicity.[1] Its structure suggests low water solubility, meaning it can persist and cause long-term damage if it enters waterways. This is the central reason why direct disposal to drains is strictly forbidden.[2][3][4]
The core principles for its disposal are therefore:
-
Containment : All waste, including the pure chemical, contaminated labware, and spill cleanup materials, must be securely contained.
-
Isolation : Waste must be clearly labeled and segregated from other laboratory waste streams to prevent inadvertent reactions or improper disposal.[5]
-
Destruction : The preferred disposal method is through a licensed service that utilizes high-temperature incineration with flue gas scrubbing, ensuring the complete thermal decomposition of the molecule into less harmful components.[2][3]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE, designed to prevent all potential routes of exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Waste | ANSI Z87.1 compliant safety glasses with side shields or goggles. | Chemical-impermeable gloves (e.g., Nitrile rubber).[6] | Standard laboratory coat. | Use in a well-ventilated area. If dust is likely, use a NIOSH-approved respirator.[7] |
| Spill Cleanup | Chemical splash goggles. | Chemical-impermeable gloves (e.g., Nitrile rubber). | Chemical-resistant apron over a laboratory coat. | NIOSH-approved respirator with particulate filter. |
| Container Rinsing | Chemical splash goggles. | Chemical-impermeable gloves (e.g., Nitrile rubber). | Standard laboratory coat. | Perform in a fume hood or well-ventilated area. |
Part 3: Step-by-Step Disposal of Unused or Waste Product
This protocol details the approved pathway for disposing of bulk or residual distearyl phthalic acid amide. The causality is clear: to move the waste from the point of generation to final destruction without personnel exposure or environmental release.
Experimental Protocol: Waste Chemical Disposal
-
Waste Segregation : Identify the waste as "Non-halogenated Solid Organic Waste." Do not mix with other waste categories like acids, bases, or halogenated solvents.[5]
-
Containment : Carefully transfer the solid waste into a dedicated, chemically compatible waste container with a tightly fitting lid.[2][5] The original product container is often suitable for this purpose.[5]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "Distearyl Phthalic Acid Amide," and the approximate quantity. Ensure the label is legible and securely attached.
-
Secure Storage : Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials.[2][6]
-
Professional Disposal : Arrange for pickup by a licensed professional waste disposal service.[3] Inform them of the material's identity to ensure it is slated for controlled incineration.[2] This is the only acceptable method for the final disposal of the chemical itself.
Caption: Primary disposal workflow for distearyl phthalic acid amide.
Part 4: Management of Contaminated Containers
Empty containers are not truly empty; they retain residue that must be managed correctly. The goal is either to decontaminate the container for recycling or prepare it for safe landfill disposal.
Experimental Protocol: Empty Container Decontamination
-
Initial Assessment : Determine if the container is fully empty, with only a thin film of residue remaining.
-
Triple Rinse Procedure : a. Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container. b. Securely cap the container and shake vigorously to dissolve the residue. c. Pour the solvent rinse (now considered hazardous waste) into an appropriate "Non-halogenated Solvent Waste" container. d. Repeat this process two more times. This procedure effectively removes the hazardous residue, rendering the container non-hazardous.[2]
-
Final Disposal Decision : a. For Recycling/Reconditioning : After triple rinsing, deface or remove the original label.[8] The container can now be offered for recycling.[2] b. For Landfill : If recycling is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[2]
Caption: Decision workflow for empty container management.
Part 5: Emergency Protocol for Spills
In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure adequate ventilation.[2][3]
-
Don PPE : Wear the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Containment : Prevent further spread of the spill. For solid spills, avoid actions that create dust.[3] Dike the spill with an inert material like sand or earth.[9] Crucially, prevent the material from entering any drains or sewers.[2][4]
-
Collection : Carefully sweep or scoop the spilled solid and the contaminated absorbent material into a suitable container for disposal.[3][7]
-
Disposal : Label the container as hazardous waste containing distearyl phthalic acid amide and dispose of it according to the protocol in Part 3.
-
Decontamination : Clean the spill area thoroughly. Wash the floor area with a hot water solution if appropriate.[9]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe handling and disposal of distearyl phthalic acid amide, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Safety Data Sheet: Phthalic acid - Carl ROTH. Available at: [Link]
-
PHTHALIC ACID AR - Loba Chemie. Available at: [Link]
-
HALLSTAR® TAB-2V - SAFETY DATA SHEET. (2015). Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
-
Operational guidelines for the management of special hazardous waste - UNICAM. Available at: [Link]
-
Phthalic Anhydride (PA) - Chemius. Available at: [Link]
-
Phthalic acid - PENTA. (2025). Available at: [Link]
-
Chemical Waste Disposal Guidelines - Emory University. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. lobachemie.com [lobachemie.com]
- 8. vumc.org [vumc.org]
- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
